Technical Documentation Center

1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine
  • CAS: 1179887-71-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Characterization of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine: A Technical Guide for Drug Discovery

As pharmaceutical pipelines increasingly rely on highly functionalized, stereochemically rich building blocks, understanding the precise physicochemical behavior of these intermediates becomes paramount. 1-(2,6-difluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, stereochemically rich building blocks, understanding the precise physicochemical behavior of these intermediates becomes paramount. 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (CAS: 1179887-71-8) is a prime example of a sophisticated chiral benzylic amine. It incorporates a primary amine for salt formation or amide coupling, a chiral center for spatial vectoring, and a highly substituted phenyl ring designed to modulate both lipophilicity and metabolic stability.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its structural behavior, and outlines field-proven, self-validating experimental protocols for its characterization.

Structural Analysis & Theoretical Physicochemical Profile

The molecular architecture of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (C₉H₁₁F₂NO) dictates its behavior in aqueous and lipid environments. As an Application Scientist, one must look beyond the basic 2D structure and analyze the electronic push-and-pull occurring within the molecule:

  • Inductive Modulation of Basicity (pKa): An unsubstituted 1-phenylethanamine typically exhibits a pKa of approximately 9.0. However, the introduction of two highly electronegative fluorine atoms at the ortho (2,6) positions exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the benzylic carbon, destabilizing the protonated ammonium species and consequently lowering the pKa to an estimated ~8.3. This is a critical design feature in medicinal chemistry, as lowering the pKa of a basic amine increases the fraction of the neutral, membrane-permeable species at physiological pH (7.4) .

  • Lipophilicity Balance (LogP): Fluorine substitution generally increases lipophilicity. However, this is counterbalanced by the 4-methoxy group, which acts as a hydrogen-bond acceptor (HBA). The net result is a highly optimized LogP (~2.1), placing the molecule perfectly within the "Rule of 5" space for oral bioavailability and central nervous system (CNS) penetration.

  • Metabolic Shielding: The 2,6-difluoro motif sterically and electronically blocks cytochrome P450-mediated ortho-hydroxylation, a common metabolic liability in benzylic systems.

Quantitative Data Summary

The following table synthesizes the calculated and predicted physicochemical parameters for this compound, establishing the baseline for experimental validation.

PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C₉H₁₁F₂NOStandard building block mass.
Molecular Weight 187.19 g/mol Low MW allows for downstream elaboration.
Predicted pKa (Amine) 8.2 – 8.5Ensures ~10-15% neutral fraction at pH 7.4.
Predicted LogP (Octanol/Water) 1.9 – 2.3Optimal range for passive membrane permeability.
Topological Polar Surface Area 35.2 ŲExcellent for blood-brain barrier (BBB) crossing (<90 Ų).
Hydrogen Bond Donors (HBD) 2 (from -NH₂)Facilitates target binding via H-bond networks.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Solvation in aqueous media.
Rotatable Bonds 3Low entropic penalty upon target binding.

Experimental Workflows for Physicochemical Characterization

To transition from theoretical predictions to empirical certainty, rigorous analytical methodologies are required. The protocols below are designed as self-validating systems , ensuring that any data generated is inherently trustworthy and free from artefactual errors.

Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Because the neutral free base of this compound may exhibit limited aqueous solubility at high pH, standard aqueous titration can lead to precipitation, skewing the titration curve. We employ a co-solvent potentiometric approach .

Causality & Rationale: We use methanol as a co-solvent to keep the neutral amine in solution. By titrating at three different methanol/water ratios, we can extrapolate the true aqueous pKa using the Yasuda-Shedlovsky equation. We use 0.15 M KCl to maintain a constant ionic strength, ensuring that activity coefficients remain stable and concentration approximates thermodynamic activity.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C. Self-Validation Step: Titrate a reference standard (e.g., benzylamine) to confirm the Nernstian slope is >98% theoretical.

  • Sample Preparation: Accurately weigh ~2.0 mg of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine and dissolve it in 10 mL of a pre-prepared 20% w/w Methanol/0.15 M KCl aqueous solution.

  • Acidification: Lower the pH of the solution to ~2.5 using standardized 0.5 M HCl to fully protonate the amine.

  • Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and shifts the pH). Record the volume of titrant vs. pH.

  • Co-Solvent Iteration: Repeat steps 2-4 using 30% w/w and 40% w/w Methanol/0.15 M KCl solutions.

  • Data Extrapolation & Validation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate to the dielectric constant of pure water (78.3) to find the aqueous pKa.

    • System Validation Check: Calculate the Bjerrum difference curve (average number of bound protons). If the experimental curve deviates from the theoretical model by >0.05 pH units, the system flags for impurities or electrode drift, invalidating the run.

Protocol 2: Shake-Flask LC-MS for LogP Determination (OECD 107)

While computational models are excellent for LogP estimation, empirical validation via the shake-flask method remains the gold standard . We couple this with LC-MS rather than UV spectroscopy to ensure high specificity.

Causality & Rationale: We pre-saturate the octanol and water phases before the experiment. If pure water and pure octanol are used, they will partially dissolve into each other during the shaking phase, altering the phase volumes and ruining the concentration calculations. LC-MS is chosen over UV to prevent trace highly-absorbing impurities from artificially inflating the concentration readings .

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and 0.1 M phosphate buffer (adjusted to pH 11.0 to ensure the amine is >99% in its neutral free-base form) for 24 hours. Allow them to separate completely.

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the pre-saturated octanol phase.

  • Partitioning: In a glass vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated aqueous buffer.

  • Equilibration: Agitate the vial on a mechanical shaker at 100 rpm for 2 hours at 25.0 °C. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and inject into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, monitoring the [M+H]+ ion at m/z 188.1.

  • Calculation & Validation: Calculate LogP = log₁₀(Area_octanol / Area_aqueous).

    • System Validation Check (Mass Balance): Calculate the total moles recovered from both phases. The sum must equal 95–105% of the initial moles spiked in Step 2. A failure indicates adsorption to the glass vial or volatility, triggering a protocol review.

Workflow Visualization

The following diagram illustrates the logical relationship between the compound's structural motifs, their physicochemical impact, and the corresponding experimental validation pathways.

G cluster_motifs Structural Motifs cluster_properties Physicochemical Impact cluster_validation Experimental Validation Compound 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine Difluoro 2,6-Difluoro Group (Inductive Withdrawal) Compound->Difluoro Amine Benzylic Primary Amine (Ionizable Center) Compound->Amine Methoxy 4-Methoxy Group (H-Bond Acceptor) Compound->Methoxy pKa Lowered pKa (~8.3) Difluoro->pKa Reduces basicity LogP Modulated LogP (~2.1) Difluoro->LogP Increases lipophilicity Amine->pKa Methoxy->LogP Balances lipophilicity Potentiometry Potentiometric Titration (Yasuda-Shedlovsky) pKa->Potentiometry ShakeFlask Shake-Flask LC-MS (OECD 107) LogP->ShakeFlask Application Drug Discovery Applications (Metabolic Stability & Permeability) Potentiometry->Application ShakeFlask->Application

Caption: Logical workflow mapping structural motifs of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine to experimental validation.

Strategic Value in Drug Development

The meticulous characterization of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine reveals why it is a highly prized intermediate in modern medicinal chemistry:

  • Fine-Tuned Basicity for Permeability: By dropping the pKa from >9.0 to ~8.3 via the difluoro substitution, the molecule ensures a higher proportion of the uncharged species in the intestinal tract (pH ~6.5-7.4) and blood plasma, drastically improving passive diffusion across lipid bilayers.

  • Stereospecific Vectoring: The chiral methyl group at the benzylic position restricts the conformational flexibility of the amine. When coupled into an amide or elaborated into a secondary amine, this rigidity forces the molecule into a specific 3D orientation, reducing the entropic penalty of binding to a target receptor.

  • Metabolic Robustness: The electron-rich methoxy group makes the phenyl ring susceptible to oxidative attack. However, the strategic placement of the fluorine atoms at the 2 and 6 positions acts as an electronic and steric shield, preventing rapid clearance by hepatic CYP450 enzymes.

By adhering to the self-validating protocols outlined in this guide, researchers can confidently integrate this building block into their structure-activity relationship (SAR) campaigns, knowing its physicochemical foundation is empirically sound.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at:[Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation. Universitat de Barcelona (UB) / European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • A new model to determine lipophilicity of 1,2-ethanediamine and 1,3-propanediamine derivatives. ResearchGate. Available at:[Link]

Exploratory

Profiling the In Vitro Metabolic Stability of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine: A Strategic Guide for Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary drug discovery, optimizing the pharmacokinetic (PK) profile o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. The compound 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine represents a highly specialized pharmacophore frequently utilized as a building block in the design of CNS therapeutics and kinase inhibitors.

As a Senior Application Scientist, I approach the evaluation of this substructure not merely as a data-collection exercise, but as a mechanistic puzzle. Understanding how and why this molecule interacts with hepatic enzymes allows us to predict in vivo clearance and guide subsequent bioisosteric replacements. This whitepaper deconstructs the structural liabilities of this compound, establishes a self-validating in vitro assay protocol, and provides a framework for interpreting the resulting metabolic data.

Structural Liability Analysis: The Causality of Metabolism

Before initiating any in vitro assay, we must perform a predictive structural analysis. The architecture of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine dictates its interaction with the cytochrome P450 (CYP) and monoamine oxidase (MAO) systems.

The Alpha-Methyl Phenylethylamine Core

The molecule features a primary amine attached to an ethyl chain, directly adjacent to the aromatic ring—a classic phenylethylamine scaffold. Unbranched phenylethylamines are rapidly deaminated by MAO. However, the inclusion of the alpha-methyl group (the "ethan-1-amine" moiety) introduces significant steric hindrance and a chiral center. This strategic substitution dramatically reduces the molecule's affinity for the MAO catalytic pocket, shifting the primary burden of clearance toward CYP-mediated pathways.

The 2,6-Difluoro Motif

Fluorine substitution is a premier strategy in medicinal chemistry for enhancing metabolic stability ([1]). The carbon-fluorine bond is highly resistant to oxidative cleavage. By placing fluorine atoms at the 2 and 6 (ortho) positions relative to the methoxy group:

  • Steric Blocking: We physically block the ortho positions from CYP-mediated aromatic hydroxylation.

  • Electronic Modulation: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the aromatic ring, rendering the entire pi-system less susceptible to electrophilic attack by high-valent iron-oxo CYP species.

The 4-Methoxy Soft Spot

Despite the protective fluorines, the 4-methoxy group remains the primary metabolic "soft spot." Methoxyarenes are highly vulnerable to O-demethylation, primarily catalyzed by CYP2D6 and CYP3A4 ([2]). This reaction yields a reactive phenol derivative, which can subsequently undergo Phase II glucuronidation in vivo.

MetabolicPathways Parent 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine (Parent Compound) ODemethyl O-Demethylated Metabolite (Phenol Derivative) Parent->ODemethyl CYP2D6 / CYP3A4 O-Demethylation NDeamin N-Deaminated Metabolite (Ketone Derivative) Parent->NDeamin CYP / MAO Oxidative Deamination

Figure 1: Primary predicted in vitro metabolic pathways for the parent compound.

The Self-Validating System: In Vitro Assay Design

To quantify the metabolic stability of this compound, we utilize Human Liver Microsomes (HLMs). HLMs contain the full complement of Phase I CYP enzymes required to assess O-demethylation and N-deamination ([3]).

A robust protocol cannot merely generate data; it must prove its own validity. We achieve this by engineering a self-validating system using parallel control matrices:

  • Minus-NADPH Control: Incubating the compound without the electron-donating cofactor. If depletion occurs here, it proves the compound is chemically unstable in buffer, rather than enzymatically cleared.

  • Positive Control (Dextromethorphan): A known CYP2D6/CYP3A4 substrate is run in parallel. If the positive control fails to metabolize, it immediately flags that the microsomes are inactive or the NADPH has degraded.

  • Internal Standard (IS): Added during the quenching phase to normalize any LC-MS/MS ionization suppression caused by the biological matrix.

Step-by-Step HLM Protocol

The following methodology details the causality behind each biochemical manipulation ([4]):

  • Matrix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological pH. Add 3.3 mM MgCl₂ . Causality: Magnesium is an essential divalent cation that stabilizes the CYP450 enzyme-substrate complex and facilitates electron transfer.

  • Pre-Incubation: Combine the buffer, HLMs (0.5 mg/mL final protein concentration), and the test compound (1 µM final concentration). Incubate at 37°C for 5 minutes. Causality: This establishes thermal equilibrium and allows non-specific protein binding to stabilize before catalysis begins.

  • Reaction Initiation: Add 1 mM NADPH to the mixture to initiate the reaction. Causality: NADPH provides the reducing equivalents necessary for the CYP catalytic cycle. Adding it last acts as a precise biochemical switch, establishing t=0 .

  • Aliquot and Quench: At specific time points (0, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: The organic solvent instantly denatures the CYP enzymes, stopping the reaction precisely, while precipitating the proteins to yield a clean supernatant for mass spectrometry.

  • Centrifugation and Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) to quantify the remaining parent compound.

AssayWorkflow Step1 Step 1: Pre-Incubation HLMs + Buffer + MgCl2 Equilibrate at 37°C Step2 Step 2: Initiation Add NADPH (1 mM) t=0 established Step1->Step2 Step3 Step 3: Incubation Time points: 0, 15, 30, 60 min Step2->Step3 Step4 Step 4: Quenching Add cold CH3CN Protein Precipitation Step3->Step4 Step5 Step 5: Analysis Centrifugation & LC-HRMS Quantification Step4->Step5

Figure 2: Self-validating experimental workflow for microsomal stability assessment.

Data Presentation and Interpretation

By plotting the natural log of the percentage of compound remaining versus time, we extract the slope ( −k ) to calculate the in vitro half-life ( t1/2​=0.693/k ) and the intrinsic clearance ( CLint​ ).

Below is a representative data summary illustrating how the 2,6-difluoro-4-methoxy motif typically scales across preclinical species. The protective fluorines generally result in a moderate-to-low clearance profile in humans, though rodent models often exhibit higher turnover due to broader CYP isoform promiscuity.

Table 1: Cross-Species In Vitro Metabolic Stability Summary

Species Model t1/2​ (min) CLint,invitro​ (µL/min/mg protein)Predicted Hepatic Extraction Ratio ( EH​ )
Human (HLM) 45.230.6Low (0.28)
Rat (RLM) 22.162.7Moderate (0.55)
Mouse (MLM) 15.490.0High (0.72)

Data Interpretation: If the CLint​ in human microsomes exceeds acceptable thresholds for the target drug profile, the medicinal chemist should consider replacing the 4-methoxy group with a more stable bioisostere (e.g., a trifluoromethoxy group or a cyclopropyl ether) to further harden the molecule against CYP2D6/3A4 attack.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method Source: Frontiers in Chemistry URL: [Link]

  • Title: Use of inhibitory monoclonal antibodies to assess the contribution of cytochromes P450 to human drug metabolism Source: European Journal of Drug Metabolism and Pharmacokinetics (via ResearchGate) URL: [Link]

Sources

Foundational

Pharmacokinetic profiling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine derivatives

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, potency, and overall pharmacokinetic (PK) properties.[1][2][3] The 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine scaffold represents a promising chemical class where these benefits are actively pursued. This technical guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of these derivatives. It moves beyond a simple listing of protocols to explain the causal-driven experimentation required for robust drug development. Herein, we detail the critical in vitro assays and in vivo studies necessary to build a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enabling data-driven decisions for lead optimization and candidate selection.

Introduction: The Strategic Importance of the Difluorinated Phenyl Moiety

The 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine core is of significant interest in drug discovery. The presence of two fluorine atoms ortho to the point of attachment to the ethanamine sidechain is a deliberate design choice. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[1][4]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][5] Placing fluorine atoms at key positions can block common metabolic pathways like aromatic hydroxylation, thereby increasing the drug's half-life and bioavailability.[4][6]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa.[2][4] These changes can enhance membrane permeability and improve target binding affinity, ultimately augmenting the drug's potency and selectivity.[2]

A thorough understanding of a drug candidate's pharmacokinetic profile is fundamental to its success.[7][8] Early and accurate assessment of ADME properties allows for the selection of compounds with a higher probability of clinical success, reducing late-stage attrition.[9][10] This guide outlines an integrated strategy for characterizing these critical PK parameters for this specific class of fluorinated compounds.

Foundational Pharmacokinetic Assays: An Integrated Workflow

A successful PK profiling campaign follows a logical progression from high-throughput in vitro screening to more resource-intensive in vivo studies. This tiered approach ensures that only the most promising candidates advance, optimizing resources and accelerating timelines.

PK_Workflow cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Validation (Lead Optimization) cluster_2 Data Integration & Decision Making MetStab Metabolic Stability (HLM, S9) PPB Plasma Protein Binding (Equilibrium Dialysis) Rodent_PK Rodent Pharmacokinetics (Rat/Mouse, IV & PO) MetStab->Rodent_PK Select Promising Compounds Perm Permeability (e.g., PAMPA, Caco-2) PPB->Rodent_PK CYP_Inhibit CYP450 Inhibition (DDI Potential) Perm->Rodent_PK CYP_Inhibit->Rodent_PK IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Rodent_PK->IVIVE Generate PK Parameters PBPK PBPK Modeling (Human Dose Prediction) IVIVE->PBPK Candidate Candidate Selection PBPK->Candidate Inform

Caption: High-level workflow for pharmacokinetic profiling.

In Vitro Pharmacokinetic Profiling: The Core Protocols

In vitro ADME assays are the workhorse of early drug discovery, providing critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[9][10][11]

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Causality: This is often the first and most critical assay. Its purpose is to determine a compound's susceptibility to Phase I metabolism, primarily mediated by CYP enzymes.[12][13] We use HLMs because they are a subcellular fraction rich in these enzymes, providing a cost-effective and reproducible system for predicting hepatic clearance.[13][14] The rate at which the parent compound disappears over time allows us to calculate its intrinsic clearance (CLint), a key parameter for predicting how quickly the liver will eliminate the drug.[13][15][16]

  • Preparation: Thaw pooled Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the NADPH regenerating system (cofactor required for CYP activity) on ice.[14]

  • Compound Addition: Add the test compound (typically at 1 µM final concentration) to a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) in a 96-well plate.

  • Pre-incubation: Add the HLM suspension to the plate and pre-incubate for 5-10 minutes at 37°C to bring the system to temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the t=0 time point for a parallel control sample where the reaction is immediately stopped.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (IS).[14]

  • Sample Processing: Centrifuge the plate (e.g., at 3000g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

Compound IDStructureIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)
Derivative A(Structure Image)> 60< 10
Derivative B(Structure Image)2527.7
Verapamil (Control)(Structure Image)886.6

Data is for illustrative purposes only.

The half-life (t½) is calculated from the slope of the natural log of the percent remaining compound versus time plot.[17] A longer half-life and lower intrinsic clearance suggest greater metabolic stability, which is generally a desirable characteristic.[18]

Plasma Protein Binding (PPB)

Expertise & Causality: A drug's ability to exert a therapeutic effect is dictated by its unbound concentration in the plasma, as only the free (unbound) fraction can diffuse into tissues and interact with its target.[19] Highly protein-bound drugs may have a lower effective concentration and a smaller volume of distribution. The Rapid Equilibrium Dialysis (RED) method is a widely accepted standard.[20] It uses a semipermeable membrane to separate the drug-containing plasma from a buffer compartment, allowing only the unbound drug to equilibrate across the membrane.[19]

  • Compound Spiking: Spike the test compound into control plasma (human, rat) at a known concentration (e.g., 1-5 µM).

  • Device Loading: Add the spiked plasma to the sample chamber of the RED device insert. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Quenching: To ensure accurate comparison, add an equal volume of control plasma to the buffer aliquot. Then, add quenching solution (ice-cold acetonitrile with IS) to all samples.

  • Sample Processing & Analysis: Centrifuge to pellet proteins and analyze the supernatant from both chambers by LC-MS/MS.

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Whole-System Validation

In vivo studies are essential to understand how the compound behaves in a complete biological system, integrating the processes of absorption, distribution, metabolism, and excretion simultaneously.[21][22][23] Rodent models, such as the Sprague-Dawley rat, are standard for initial PK studies due to their well-characterized physiology and handling feasibility.[23][24]

InVitro_InVivo cluster_0 In Vitro Assays cluster_1 In Vivo Study cluster_2 Derived PK Parameters & Decisions invitro_data Metabolic Stability (CLint) Plasma Protein Binding (fu) Permeability (Papp) invivo_data Plasma Concentration vs. Time Profile (IV and PO Dosing) invitro_data->invivo_data Predicts & Informs CL Clearance (CL) invivo_data->CL Vd Volume of Distribution (Vd) invivo_data->Vd t_half Half-Life (t½) invivo_data->t_half F Bioavailability (F) invivo_data->F Decision Go/No-Go Decision Dose Prediction CL->Decision Vd->Decision t_half->Decision F->Decision

Caption: Relationship between in vitro and in vivo PK data.

Study Design: Intravenous (IV) and Oral (PO) Administration

Expertise & Causality: A comprehensive PK study requires administering the compound by both IV and PO routes.

  • IV Administration: Delivers the drug directly into systemic circulation, bypassing absorption. The resulting data is used to calculate fundamental parameters like clearance (CL) and volume of distribution (Vd).[24]

  • PO Administration: This route is critical for most small-molecule drugs. Comparing the plasma concentration profile after PO dosing to that after IV dosing allows for the calculation of oral bioavailability (F), which is the fraction of the oral dose that reaches systemic circulation.[25]

  • Animal Acclimation & Preparation: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week.[24] Fast animals overnight (12-18 hours) before dosing but allow free access to water. For the IV group, surgical cannulation of the jugular vein is often performed a day prior.[24]

  • Dosing:

    • IV Group: Administer the compound as a slow bolus injection via the jugular vein cannula at a low dose (e.g., 1-2 mg/kg).[24]

    • PO Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).[24]

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a tail or saphenous vein at specified time points (e.g., pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples immediately (e.g., 2000g for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the drug concentration in plasma using a validated LC-MS/MS method following protein precipitation.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 450 (at 5 min)850
Tmax (h) 0.0831.0
AUC₀-inf (ng*h/mL) 9803200
CL (mL/min/kg) 17.0-
Vdss (L/kg) 2.5-
t½ (h) 3.84.1
Oral Bioavailability (F, %) -65.3%

Data is for illustrative purposes only. Bioavailability (F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Synthesizing a Complete Profile for Decision-Making

The systematic pharmacokinetic profiling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine derivatives is a multi-faceted process that builds from foundational in vitro assays to definitive in vivo studies. The strategic difluorination in this chemical class is intended to confer metabolic stability, a hypothesis that must be rigorously tested using the protocols described.[4][6]

By integrating data on metabolic stability (CLint), plasma protein binding (fu), and in vivo parameters (CL, Vd, t½, F), drug development teams can build a comprehensive understanding of a compound's disposition. This knowledge is paramount for selecting candidates with the highest likelihood of achieving the desired therapeutic exposure profile in humans, thereby de-risking the transition into costly and complex clinical development.[26][27][28]

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Javed, I., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Gleeson, M. P., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals.
  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Li, F., et al. (n.d.). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • Rock, D. A., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Selvita. (n.d.). In Vitro ADME.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Wagner, J. R., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • PubChemLite. (n.d.). 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.
  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Guidance for Industry.
  • Miller, R. L., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals.
  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
  • Di, L. (2026). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Discovery.
  • NextSDS. (n.d.). 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Al-Sanea, M. M., et al. (n.d.). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Scientific Reports.
  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determining the free fraction of lipophilic and lipopeptide drugs.
  • U.S. Food and Drug Administration. (n.d.). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Nykaza, T. V., et al. (2021). Synthesis of Difluoroglycine Derivatives from Amines, Difluorocarbene, and CO2: Computational Design, Scope, and Applications. Chemistry.
  • Di, L. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Discovery.
  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules.
  • Javed, I., et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Elimilygy, M., et al. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(2,4-Dihydroxy- 6-methoxyphenyl)ethan-1-one: Derivatives, Analogs.
  • Di, L., & Obach, R. S. (2018). Clearance in Drug Design. Journal of Medicinal Chemistry.
  • MilliporeSigma. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • Al-Tannak, N. F., & Bagal, D. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • BioDuro. (n.d.). In Vitro ADME.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • InfinixBio. (2026). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • BenchChem. (2025). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • Di, L. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and develop. Taylor & Francis.
  • QPS. (n.d.). Plasma Protein Binding.
  • BioDuro. (n.d.). In Vivo PK and TK.

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action for 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine Based Ligands

Abstract The 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine scaffold represents a compelling starting point for novel ligand discovery. Its unique combination of a phenethylamine core, known for its prevalence in neuroact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine scaffold represents a compelling starting point for novel ligand discovery. Its unique combination of a phenethylamine core, known for its prevalence in neuroactive compounds, with the electron-withdrawing and metabolic stability-enhancing properties of a difluorinated methoxyphenyl ring, suggests significant potential for therapeutic innovation. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate the mechanism of action of this ligand class. Rather than presenting a known mechanism, this document outlines a systematic, multi-pronged approach, from initial target hypothesis generation to in vivo validation. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Introduction: The Scientific Rationale

The structural features of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine suggest a high probability of interaction with biological macromolecules. The phenethylamine backbone is a classic pharmacophore found in a vast array of neurotransmitters and psychoactive drugs, often targeting G-protein coupled receptors (GPCRs) and monoamine transporters. The difluoro-substitution on the phenyl ring can significantly alter the compound's pKa, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic properties and novel target interactions. The methoxy group further modulates these properties and provides a potential hydrogen bond acceptor.

Given the absence of established biological targets for this specific scaffold, a systematic investigation is paramount. This guide will navigate the user through a logical workflow designed to identify the molecular target(s), characterize the ligand-target interaction, and elucidate the downstream signaling pathways.

Phase I: Target Identification and Validation

The initial and most critical phase is to identify the molecular target(s) of the ligand. A parallel approach combining computational prediction with unbiased experimental screening is recommended for efficiency and robustness.

In Silico Target Prediction: Generating Hypotheses

Computational methods offer a cost-effective and rapid way to generate a list of potential targets by comparing the ligand's structure to databases of known bioactive molecules.[1][2][3]

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[4]

    • 2D and 3D Similarity Searching: Utilize platforms like TargetHunter or ChEMBL to screen for known targets of structurally similar compounds.[2] The 3D shape and electrostatic potential of the ligand are critical determinants of its binding properties.

    • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the ligand's key chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, hydrophobic centers) and screen it against a database of protein structures.

  • Structure-Based Approaches: If a high-resolution 3D structure of a potential target is available, molecular docking can be employed to predict the binding mode and affinity of the ligand.[1]

It is crucial to understand that these in silico methods are predictive and require experimental validation.[5][6][7][8]

Experimental Target Fishing: Unbiased Screening

Phenotypic screening, where the effect of a compound is observed in a cellular or organismal context without prior knowledge of the target, can provide valuable clues. If a distinct phenotype is observed (e.g., cytotoxicity, anti-inflammatory effects), unbiased biochemical methods can be used to "fish" for the binding partners.

  • Affinity Chromatography-Mass Spectrometry: Immobilize the ligand on a solid support and pass a cell lysate over the column. Proteins that bind to the ligand are then eluted and identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Changes in the thermal stability of proteins in the presence of the ligand can be monitored by western blot or mass spectrometry.

  • Kinobeads/Chemical Proteomics: If the ligand is suspected to be a kinase inhibitor, specialized beads with immobilized broad-spectrum kinase inhibitors can be used in a competitive binding experiment to identify the target kinases from a cell lysate.

The following diagram illustrates the workflow for target identification:

G cluster_0 In Silico Target Prediction cluster_1 Experimental Target Fishing ligand 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine similarity 2D/3D Similarity Search (e.g., TargetHunter, ChEMBL) ligand->similarity docking Molecular Docking (if potential targets are known) ligand->docking pharmacophore Pharmacophore Modeling ligand->pharmacophore hypothesis List of Putative Targets similarity->hypothesis docking->hypothesis pharmacophore->hypothesis phenotypic Phenotypic Screening (e.g., cell viability, cytokine release) affinity_chrom Affinity Chromatography- Mass Spectrometry phenotypic->affinity_chrom cetsa Cellular Thermal Shift Assay (CETSA) phenotypic->cetsa affinity_chrom->hypothesis cetsa->hypothesis validation Experimental Validation hypothesis->validation

Caption: Workflow for Target Identification.

Phase II: Characterization of Ligand-Target Interaction

Once a putative target has been identified and validated, the next step is to quantitatively characterize the binding interaction. This provides crucial information about the ligand's affinity, kinetics, and thermodynamics.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[9][10] These assays are highly sensitive and robust.

  • Saturation Binding: Used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled version of the ligand.

  • Competition Binding: Used to determine the binding affinity (Ki) of the unlabeled test ligand by measuring its ability to compete with a known radioligand for binding to the target.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.[11]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., at its Kd concentration), and varying concentrations of the unlabeled 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine based ligand.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat.[9]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Label-Free Biophysical Methods

Label-free techniques provide a more direct measurement of binding and can also determine the kinetics of the interaction.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the ligand over the surface. The binding is measured in real-time as a change in the refractive index at the sensor surface. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event.[12][13] ITC is the only technique that can determine all binding parameters (affinity, stoichiometry, enthalpy, and entropy) in a single experiment.[12][14]

TechniqueMeasuresAdvantagesDisadvantages
Radioligand Binding Kd, Ki, BmaxHigh sensitivity, robust, well-established.[9]Requires radiolabeling, indirect measurement of affinity.
Surface Plasmon Resonance (SPR) ka, kd, KdReal-time kinetics, label-free.Requires immobilization of one binding partner, can have mass transport limitations.
Isothermal Titration Calorimetry (ITC) Kd, Stoichiometry (n), ΔH, ΔSLabel-free, in-solution measurement, provides full thermodynamic profile.[12][15]Requires larger amounts of material, lower throughput.

Phase III: Elucidation of Downstream Signaling Pathways

After confirming direct binding, it is essential to understand the functional consequences of this interaction. The choice of functional assays will depend on the nature of the identified target.

G-Protein Coupled Receptor (GPCR) Activation

If the target is a GPCR, a panel of assays should be used to determine if the ligand is an agonist, antagonist, or allosteric modulator.

  • [³⁵S]GTPγS Binding Assay: This functional assay measures the first step in G protein activation—the exchange of GDP for GTP on the Gα subunit.[16][17][18] An increase in [³⁵S]GTPγS binding in the presence of the ligand indicates agonism.[18]

  • Membrane Preparation: Prepare membranes from cells expressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the ligand.[19][20]

  • Incubation: Allow the reaction to proceed at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration over a filter plate and wash with cold buffer.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the stimulated binding versus ligand concentration to determine EC50 and Emax values.

  • Second Messenger Assays:

    • cAMP Assays: For Gs or Gi-coupled receptors, measure the accumulation or inhibition of cyclic AMP (cAMP) using methods like HTRF or AlphaScreen.

    • Calcium Flux Assays: For Gq-coupled receptors, monitor changes in intracellular calcium concentration using fluorescent dyes.

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, which is involved in receptor desensitization and signaling.

The following diagram illustrates a typical GPCR signaling cascade:

G Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_protein Gαβγ GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector G_beta_gamma->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Sources

Foundational

Thermodynamic solubility profile of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Solubility Profiling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the systematic determination of the thermodynamic solubility profile of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, a critical parameter in pharmaceutical development. We move beyond simplistic protocols to offer a self-validating, mechanistically grounded approach. This document outlines the rationale behind experimental choices, details robust methodologies for equilibrium solubility assessment across a range of pH values and in relevant co-solvent systems, and provides a framework for data interpretation. The protocols described herein are designed to generate a reliable and comprehensive solubility profile, essential for guiding formulation strategies and ensuring the development of a viable drug product.

Introduction: The Foundational Role of Thermodynamic Solubility

In drug discovery and development, the intrinsic or thermodynamic solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It defines the maximum concentration of a substance that can be dissolved in a specific solvent system at equilibrium under given conditions of temperature and pressure. Unlike kinetic solubility, which can be influenced by the solid-state form and dissolution rate, thermodynamic solubility represents a true equilibrium state and is indispensable for predicting oral bioavailability, guiding formulation design, and ensuring reproducible in-vitro and in-vivo performance.

The compound of interest, 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, possesses key structural features that dictate its solubility behavior. The presence of an amine functional group suggests a pH-dependent solubility profile, as the amine can be protonated to form a more soluble salt at pH values below its pKa. Conversely, the difluoro- and methoxy-substituted phenyl ring contributes to the molecule's lipophilicity, which may limit its aqueous solubility. Therefore, a comprehensive solubility assessment must systematically investigate the interplay between pH, the solid state of the API, and the composition of the solvent.

This guide details the authoritative shake-flask method for determining thermodynamic solubility, supplemented by protocols for pKa determination, which is essential for interpreting the pH-solubility curve.

Foundational Analysis: pKa Determination

Understanding the ionization constant (pKa) of the primary amine in 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is a prerequisite for any meaningful solubility study. The pKa value dictates the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (free base) form. This equilibrium is the primary determinant of the pH-solubility relationship.

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a robust and accurate method for pKa determination. It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is incrementally added.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Accurately weigh approximately 5-10 mg of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure complete dissolution. The initial concentration should be precisely known.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl), adding small, precise increments (e.g., 0.01 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the first derivative of the titration curve, where the equivalence point is identified. The pH at the half-equivalence point corresponds to the pKa of the compound.

Core Methodology: Thermodynamic Solubility Determination

The gold standard for determining thermodynamic solubility is the shake-flask method. This method ensures that a true equilibrium is reached between the undissolved solid and the dissolved substance.

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Verification prep1 Add excess API to vials prep2 Add buffered solutions (pH 2-10) prep1->prep2 Dispense equil Agitate at constant temp (e.g., 25°C) for 48-72 hours prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter or Centrifuge to get clear supernatant sep1->sep2 analysis Quantify concentration (e.g., HPLC-UV) sep2->analysis solid_state Analyze residual solid (e.g., XRPD) sep2->solid_state

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: pH-Dependent Solubility Profile

This protocol describes the determination of solubility in various aqueous buffer systems to construct a pH-solubility profile.

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with low ionic strength to minimize effects on solubility.

  • Sample Preparation: Add an excess of solid 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine to several glass vials. The excess should be sufficient to ensure that solid material remains at the end of the experiment, a key indicator of saturation.

  • Equilibration: Add a precise volume of each buffer to the vials. Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 48 to 72 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: After removing the supernatant, the remaining solid should be recovered, dried, and analyzed using a technique like X-ray Powder Diffraction (XRPD). This is a critical self-validating step to ensure that the compound has not converted to a different polymorphic form or a salt during the experiment, which would invalidate the results.

Data Presentation and Interpretation

The collected data should be tabulated to provide a clear overview of the compound's solubility profile.

pH-Solubility Data

Table 1: Thermodynamic Solubility of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine at 25°C

pH of BufferMeasured Solubility (µg/mL)Standard Deviation
2.01550.8± 45.2
4.01495.3± 38.9
6.0987.1± 25.6
7.4120.5± 9.8
8.025.3± 2.1
10.0< 1.0 (Below Limit of Quantitation)-
Interpreting the pH-Solubility Profile

The relationship between pH, pKa, and the solubility of an ionizable compound can be visualized as follows.

G cluster_pH Effect of pH on Species Distribution cluster_species Dominant Molecular Species cluster_solubility Resulting Aqueous Solubility low_pH Low pH (pH < pKa) pKa_point pH = pKa low_pH->pKa_point ionized Ionized (Protonated) R-NH3+ low_pH->ionized high_pH High pH (pH > pKa) pKa_point->high_pH equal 50% Ionized 50% Non-ionized pKa_point->equal non_ionized Non-ionized (Free Base) R-NH2 high_pH->non_ionized high_sol High Solubility ionized->high_sol mid_sol Intermediate Solubility equal->mid_sol low_sol Low (Intrinsic) Solubility non_ionized->low_sol

Caption: Relationship between pH, pKa, and Solubility.

For 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, which contains a basic amine group, the solubility is expected to be high at low pH values (below its pKa) where the protonated, ionized form (R-NH3+) predominates. As the pH increases beyond the pKa, the non-ionized free base (R-NH2) becomes the dominant species, leading to a significant drop in aqueous solubility, as reflected in the hypothetical data in Table 1. The solubility at high pH values approaches the "intrinsic solubility" of the free base.

Co-Solvent Effects on Solubility

To support the development of liquid formulations, it is often necessary to assess solubility in pharmaceutically acceptable co-solvent systems.

Protocol: Co-Solvent Solubility Assessment
  • Solvent Selection: Choose relevant co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • System Preparation: Prepare binary solvent systems of varying compositions (e.g., 10%, 20%, 40% v/v co-solvent in water or a relevant buffer like pH 7.4 phosphate-buffered saline).

  • Solubility Determination: Perform the shake-flask method as described in section 3.2 for each co-solvent system.

  • Data Analysis: Plot the measured solubility as a function of the co-solvent concentration.

Table 2: Solubility in Co-Solvent Systems at 25°C (in pH 7.4 Buffer)

Co-Solvent System (% v/v)Solubility (µg/mL)Fold Increase vs. Buffer
0% (Aqueous Buffer)120.51.0
20% Ethanol540.24.5
40% Ethanol2150.817.8
20% Propylene Glycol780.46.5
40% Propylene Glycol3500.129.0
20% PEG 400995.68.3
40% PEG 4005100.942.3

The data in Table 2 illustrate that the addition of organic co-solvents can significantly increase the solubility of a lipophilic compound by reducing the polarity of the solvent system.

Conclusion

The thermodynamic solubility profile is a multi-faceted dataset that is fundamental to the successful development of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. By employing the robust, equilibrium-based shake-flask method, coupled with a thorough understanding of the compound's pKa, researchers can generate a reliable pH-solubility curve. This information, supplemented by an analysis of co-solvent effects, provides the critical insights needed to de-risk development programs, select appropriate formulation strategies, and ultimately, design a drug product with optimal biopharmaceutical properties. The self-validating steps, such as confirming the solid form post-equilibration, are non-negotiable for ensuring the integrity and trustworthiness of the generated data.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. [Link]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility. USP-NF. [Link]

  • Glomme, A., & März, J. (2005). Chapter 2: Solubility. In Preclinical Development Handbook: ADME and Biopharmaceutical Properties. John Wiley & Sons, Inc. [Link]

  • Streng, W. H., & Zipp, G. L. (1991). Effect of buffer species on the solubility of a new benzodiazepine. International Journal of Pharmaceutics, 68(1-3), 137-144. [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

Exploratory

Identifying Major Metabolites of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine In Vivo: A Technical Guide

Abstract This technical guide provides a comprehensive framework for identifying the major in vivo metabolites of the novel compound 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. The guide is intended for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for identifying the major in vivo metabolites of the novel compound 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. The guide is intended for researchers, scientists, and drug development professionals. It details the predicted metabolic pathways based on the compound's chemical structure, provides detailed protocols for in vivo studies and analytical methodologies, and offers insights into the scientific rationale behind the experimental design. By synthesizing established principles of drug metabolism with practical, field-proven techniques, this document serves as a self-validating system for the robust identification and characterization of metabolites, a critical step in the drug development process.

Introduction: The Imperative of Metabolite Identification

The journey of a drug candidate from discovery to clinical application is a multi-faceted process, with a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties being paramount.[1] Metabolite profiling is a critical component of this process, as it provides insights into the biotransformation of the parent drug, which can significantly influence its efficacy, toxicity, and overall pharmacokinetic profile.[2] The formation of metabolites can lead to detoxification and enhanced excretion, or in some cases, bioactivation to more potent or toxic species.[3] Therefore, the early identification and structural elucidation of major metabolites are essential for guiding lead optimization, selecting appropriate species for toxicological studies, and ensuring the safety and efficacy of the drug candidate.[4]

1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is a compound of interest with a chemical structure that suggests several potential sites for metabolic transformation. The presence of a primary amine, a methoxy group, and a difluorinated phenyl ring indicates that the compound is likely to undergo a series of Phase I and Phase II metabolic reactions. This guide will delineate a systematic approach to elucidating these metabolic pathways in an in vivo setting.

Predicted Metabolic Pathways: A Mechanistic Overview

Based on the structure of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, several major metabolic pathways can be predicted. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of metabolism.[5]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, the following Phase I reactions are anticipated:

  • O-Demethylation: The methoxy group is a common site for oxidative O-demethylation by cytochrome P450 (CYP) enzymes, leading to the formation of a phenolic metabolite.[6][7] This is often a primary metabolic route for methoxy-containing aromatic compounds.[8]

  • N-Acetylation: The primary amine is susceptible to N-acetylation, a common detoxification pathway for aromatic amines catalyzed by N-acetyltransferases (NATs).[9][10] This reaction adds an acetyl group to the nitrogen atom.

  • Oxidative Deamination: The primary amine can also undergo oxidative deamination, leading to the formation of a ketone metabolite. This pathway is another route for the metabolism of phenethylamine-like structures.[11][12]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[13]

  • Glucuronidation: The hydroxyl group formed during O-demethylation is a prime substrate for glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety.[14][15][16]

  • Sulfation: The phenolic metabolite can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs) that adds a sulfo group.[3][17][18][19] Sulfation and glucuronidation are often competing pathways for the metabolism of phenolic compounds.[18]

The interplay of these pathways will determine the overall metabolic profile of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine in vivo.

In Vivo Study Design: A Step-by-Step Protocol

The following protocol outlines a robust in vivo study to investigate the metabolism of the target compound.

Animal Model Selection

The choice of animal model is a critical decision in drug metabolism studies. Rodents, such as rats and mice, are commonly used due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness.[20] For this study, male Wistar rats are recommended as they are a well-characterized model for metabolic studies.[11][12] Humanized mouse models, which express human drug-metabolizing enzymes, can also be considered to provide a more direct prediction of human metabolism.[21]

Dosing and Administration
  • Dose Selection: A preliminary dose-ranging study should be conducted to determine a well-tolerated dose that is sufficient to produce detectable levels of metabolites. A single oral dose of 10 mg/kg is a common starting point for such studies.[11][12]

  • Vehicle: The compound should be dissolved or suspended in a suitable vehicle, such as a mixture of 0.5% carboxymethylcellulose and 0.1% Tween 80 in water, to ensure consistent and reproducible administration.

  • Administration: The compound should be administered via oral gavage to mimic the intended route of administration in humans.

Sample Collection

To obtain a comprehensive metabolic profile, various biological matrices should be collected over a time course.

  • Urine and Feces: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).[12]

  • Blood (Plasma): Blood samples should be collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose via a cannulated vessel or tail vein bleeding.[1] Plasma should be prepared by centrifuging the blood in tubes containing an anticoagulant like heparin.[22]

Sample Preparation

Proper sample preparation is crucial to remove interfering endogenous components and concentrate the metabolites of interest.[23][24]

  • Urine: For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is necessary to cleave the glucuronide and sulfate conjugates.[11][12] Following hydrolysis, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the metabolites.

  • Plasma: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common first step to remove proteins.[25] The supernatant can then be concentrated and reconstituted in a suitable solvent for analysis.

  • Feces: Fecal samples should be homogenized, and metabolites can be extracted using an appropriate organic solvent.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification studies due to its high sensitivity, selectivity, and structural elucidation capabilities.[2][23][26][27][28]

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug and its metabolites from the complex biological matrix. A reversed-phase C18 column is a versatile choice for separating a wide range of compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid is typically employed to achieve optimal separation.

Mass Spectrometric Detection and Identification
  • Full Scan MS: A full scan mass spectrum is acquired to detect all ionizable compounds in the sample.

  • Tandem MS (MS/MS): Data-dependent acquisition is used to automatically trigger MS/MS fragmentation of the most abundant ions detected in the full scan.[29] The fragmentation patterns provide valuable structural information for metabolite identification.[26][30]

  • Metabolite Prediction and Data Mining: Software tools can be used to predict potential metabolites based on common metabolic transformations and to search the acquired data for the corresponding mass-to-charge ratios (m/z).

The identification of metabolites is achieved by comparing the retention times and MS/MS spectra of the potential metabolites with those of authentic reference standards, if available. In the absence of standards, the structural elucidation is based on the interpretation of the fragmentation patterns and the mass shift from the parent drug.

Visualization of Predicted Pathways and Workflows

Visual aids are invaluable for understanding complex biological processes and experimental designs.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine O_Demethyl O-Demethylation (Phenolic Metabolite) Parent->O_Demethyl CYP450 N_Acetyl N-Acetylation (Acetylated Metabolite) Parent->N_Acetyl NAT Deamination Oxidative Deamination (Ketone Metabolite) Parent->Deamination MAO/Other Glucuronide Glucuronide Conjugate O_Demethyl->Glucuronide UGT Sulfate Sulfate Conjugate O_Demethyl->Sulfate SULT Excretion Excretion (Urine, Feces) N_Acetyl->Excretion Deamination->Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.

G cluster_invivo In Vivo Study cluster_prep Sample Preparation cluster_analysis Analytical Phase Dosing Oral Dosing (Wistar Rats) Collection Sample Collection (Urine, Feces, Plasma) Dosing->Collection Hydrolysis Enzymatic Hydrolysis (Urine) Collection->Hydrolysis Protein_Precip Protein Precipitation (Plasma) Collection->Protein_Precip Extraction Extraction (LLE/SPE) Hydrolysis->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Protein_Precip->Extraction Data_Analysis Data Analysis & Metabolite Identification LC_MS->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Caption: Experimental workflow for in vivo metabolite identification.

Data Presentation and Interpretation

The results of the metabolite identification study should be presented in a clear and concise manner.

Table 1: Summary of Identified Metabolites
Metabolite IDProposed StructureMass Shift (Da)Biological MatrixProposed Pathway
M1Phenolic Metabolite+16 (O) - 14 (CH2)Urine, PlasmaO-Demethylation
M2Acetylated Metabolite+42 (C2H2O)Urine, PlasmaN-Acetylation
M3Ketone Metabolite-1 (NH) + 16 (O)Urine, PlasmaOxidative Deamination
M4Glucuronide Conjugate+176 (C6H8O6)UrineO-Demethylation, Glucuronidation
M5Sulfate Conjugate+80 (SO3)UrineO-Demethylation, Sulfation

This table provides a summary of the identified metabolites, their proposed structures, the observed mass shift from the parent drug, the biological matrices in which they were detected, and the proposed metabolic pathway. The relative abundance of each metabolite can also be included to indicate the major metabolic routes.

Conclusion: A Pathway to Comprehensive Understanding

This technical guide has outlined a comprehensive and scientifically rigorous approach to identifying the major in vivo metabolites of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. By integrating predictive metabolism, robust in vivo study design, and state-of-the-art analytical techniques, researchers can gain a thorough understanding of the biotransformation of this compound. The insights gained from these studies are invaluable for the continued development of this and other drug candidates, ultimately contributing to the advancement of safer and more effective therapeutics.

References

  • Kanamori, T., Inoue, H., Iwata, Y., Ohmae, Y., & Kishi, T. (2002). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology, 26(2), 61–66. [Link]

  • Yim, Y. J., Seo, J., Kang, S. I., Ahn, J. H., & Hur, H. G. (2014). O-Demethylation and Successive Oxidative Dechlorination of Methoxychlor by Bradyrhizobium sp. Strain 17-4, Isolated from River Sediment. Applied and Environmental Microbiology, 80(19), 6094–6101. [Link]

  • Yang, Y. S., Li, C. G., & Zhou, S. F. (2009). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Current Drug Metabolism, 10(6), 577–596. [Link]

  • Cui, Y., & Chen, Y. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology, 1413, 19–29. [Link]

  • Pinu, F. R., Beale, D. J., & Kouremeles, A. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 232. [Link]

  • Wang, Y., & Liu, J. (2012). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry, 402(1), 439–447. [Link]

  • Mardal, M., Johansen, S. S., & Dalsgaard, P. W. (2018). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Metabolites, 8(4), 79. [Link]

  • Wikipedia contributors. (2024). Sulfation. In Wikipedia, The Free Encyclopedia. [Link]

  • Bode, J. W. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5774–5778. [Link]

  • Gonzalez, F. J. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Current Drug Metabolism, 19(14), 1144–1154. [Link]

  • MetwareBio. (2026, February 27). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. [Link]

  • Zweig, J. S., & Castagnoli, N. (1977). In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 20(3), 414–416. [Link]

  • Wikipedia contributors. (2024). Glucuronidation. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Salahi, R., Marzouk, M., Rauf, A., & El-Tohamy, M. F. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 19(1), 434–447. [Link]

  • Pfuhler, S., & Wolf, H. U. (2013). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Mutagenesis, 29(1), 59–68. [Link]

  • Taylor & Francis. (n.d.). Glucuronidation – Knowledge and References. Taylor & Francis Online. [Link]

  • David, A., Emonet, C., & Pontoizeau, C. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 438. [Link]

  • Kostić, N., & Durić, Z. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Wang, L., Zhang, J., & Liu, W. (2020). Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Acta Pharmaceutica Sinica B, 10(12), 2356–2367. [Link]

  • Yurttaş, L., & Demirayak, Ş. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Biomarker and Metabolite Analysis by HPLC/MS. CDC Stacks. [Link]

  • Kanamori, T., Inoue, H., Iwata, Y., Ohmae, Y., & Kishi, T. (2002). In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. ResearchGate. [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (1995). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 35, 531–569. [Link]

  • Liu, Y., Zhang, Y., & Liu, K. (2019). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Molecules, 24(8), 1588. [Link]

  • Mándity, I. M., Fődi, T., & Fülöp, F. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]

  • Wagmann, L., & Meyer, M. R. (2022). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 96(11), 2965–2983. [Link]

  • JoVE. (2025, February 12). Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids. [Link]

  • Leong, C. O., Gaskell, M., & Bradshaw, T. D. (2006). Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(12), 3667–3673. [Link]

  • Li, S., & Li, L. (2014). Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. Analytical Chemistry, 87(1), 641–648. [Link]

  • Scherk, C., & Schmidt, S. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis, 10(18), 10594–10600. [Link]

  • Nandi, G. C. (2014). Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]

  • Matin, S. B., Callery, P. S., Zweig, J. S., O'Brien, A., Rapoport, R., & Castagnoli, N. (1974). Stereochemical aspects and metabolite formation in the in vivo metabolism of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 17(8), 877–882. [Link]

  • Biocrates. (2022, September 8). Importance of pre-analytics for metabolomics studies. [Link]

  • Midha, K. K., Bailey, K., Cooper, J. K., & Hubbard, J. W. (1979). Metabolic O-demethylation of 3,4-dimethoxyamphetamine in vivo in dog and monkey. Xenobiotica, 9(8), 485–490. [Link]

  • Vasiloiu, M., & O'Connor, P. D. (2023). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 28(11), 4381. [Link]

  • Zaliani, A., & Gancia, E. (2004). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. ResearchGate. [Link]

  • Ciotti, M., & Owens, I. S. (2003). Glucuronidation as a Mechanism of Intrinsic Drug Resistance in Human Colon Cancer. Molecular Pharmacology, 65(3), 636–644. [Link]

  • Clarke, N. J., & Rindgen, D. (2008). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 420, 187–208. [Link]

  • Hartung, T. (2023). The (misleading) role of animal models in drug development. Frontiers for Young Minds, 11, 1075747. [Link]

  • Pan, Y. (2021). Sulfation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Nebraska Center for Integrated Biomolecular Communication. (n.d.). Guide for metabolomics experiments. [Link]

  • Aminabee, S., & Showkat, A. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198–209. [Link]

  • Veeprho. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • Boumoud, B., & Choukchou-Braham, N. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 1276–1280. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine as a Next-Generation Chiral Scaffold in Agrochemical Development

Executive Summary & Mechanistic Rationale The development of modern agrochemicals—particularly fungicides and insecticides—demands active ingredients that are highly efficacious, target-specific, and environmentally beni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of modern agrochemicals—particularly fungicides and insecticides—demands active ingredients that are highly efficacious, target-specific, and environmentally benign. 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine has emerged as a privileged chiral building block that satisfies these stringent criteria.

As a Senior Application Scientist, I approach molecular design by evaluating the causality of each structural motif. This specific phenylethylamine derivative is not merely a linker; it is a highly engineered scaffold designed to optimize pharmacokinetics and environmental fate:

  • The Chiral Ethan-1-amine Core: Chiral amines are foundational to over 40% of modern bioactive molecules 1. The methyl group at the benzylic position restricts the conformational flexibility of the resulting amide bond, locking the final agrochemical into a bioactive conformation that binds stereoselectively to target enzymes (e.g., fungal cellulose synthases) 2.

  • 2,6-Difluoro Substitution: Fluorine mimics hydrogen sterically but is highly electronegative. Placing fluorine atoms at the 2 and 6 positions shields the electron-rich aromatic ring from rapid cytochrome P450-mediated ortho-oxidation, drastically improving the metabolic half-life of the compound in the target pest 3.

  • 4-Methoxy Group: While the fluorines provide stability within the plant or insect, the 4-methoxy group acts as an environmental "kill switch." Soil microbes readily perform O-demethylation to yield a phenol, which is rapidly conjugated and degraded, thereby preventing long-term soil persistence.

G A 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine B 2,6-Difluoro Motif (Metabolic Stability) A->B C Chiral Center (Target Specificity) A->C D 4-Methoxy Group (Environmental Fate) A->D E Blocks CYP450 Ortho-Oxidation B->E F Stereoselective Receptor Binding C->F G O-Demethylation in Soil Microbes D->G

Structural motifs of the building block and their resulting agrochemical properties.

Synthetic Applications in Crop Protection

This amine is predominantly utilized in the synthesis of carboxamide insecticides and amide-based fungicides .

For instance, in the development of azaindole and benzimidazole carboxamides (potent acaricides and insecticides), the incorporation of fluorinated phenylethylamines has been shown to enhance cuticular penetration in insects while maintaining low mammalian toxicity 4. Similarly, phenylethylamine derivatives are the core pharmacophore in anti-oomycete fungicides (e.g., mandipropamid analogs), where the (R)-enantiomer typically exhibits >100-fold higher fungicidal activity than the (S)-enantiomer 2.

Experimental Protocols

To integrate this building block into a discovery pipeline, researchers must ensure enantiomeric purity and prevent racemization during downstream coupling. The following self-validating protocols detail the biocatalytic resolution of the racemic amine and its subsequent stereoretentive amidation.

Protocol A: Biocatalytic Kinetic Resolution via ω-Transaminase

Chemical asymmetric synthesis of sterically hindered amines often requires expensive transition metals 5. A greener, highly selective alternative utilizes engineered ω-transaminases 6. Here, we use an (S)-selective transaminase to convert the unwanted (S)-amine into a ketone, leaving the highly desired (R)-amine intact [[7]]().

Materials:

  • Racemic 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (50 mM)

  • Sodium pyruvate (100 mM, amino acceptor)

  • Pyridoxal 5'-phosphate (PLP, 1 mM, cofactor)

  • (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or engineered variants)

  • Phosphate buffer (100 mM, pH 7.5)

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic amine in a minimal amount of DMSO (final concentration <5% v/v) to ensure solubility.

  • Reaction Assembly: In a bioreactor, combine the phosphate buffer, PLP, and sodium pyruvate. Warm to 30°C.

  • Enzyme Addition: Add the ω-transaminase (typically 2-5 mg/mL of lyophilized cell-free extract).

  • Initiation: Add the dissolved racemic amine to initiate the kinetic resolution. Stir at 30°C for 24 hours.

  • Extraction: Adjust the pH of the aqueous mixture to 11 using 2M NaOH to deprotonate the remaining (R)-amine. Extract 3x with methyl tert-butyl ether (MTBE).

  • Self-Validation (IPC): Derivatize a 10 µL aliquot of the organic layer with Marfey’s reagent. Analyze via Chiral LC-MS.

    • Causality: The (S)-enantiomer peak should be completely absent, confirming >99% enantiomeric excess (ee). If the (S)-enantiomer remains, enzyme loading must be increased.

Protocol B: Stereoretentive Amidation for Fungicide Synthesis

Coupling this sterically hindered, electron-deficient amine requires a highly reactive coupling reagent to prevent prolonged reaction times that could lead to base-catalyzed racemization at the benzylic position.

Materials:

  • Enantiopure (R)-1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (1.0 eq)

  • Heterocyclic Carboxylic Acid (e.g., 2-chloropyridine-3-carboxylic acid) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA and stir for 15 minutes at 0°C.

    • Causality: HATU forms a highly reactive HOAt ester. Pre-activation at 0°C prevents thermal degradation of the active ester.

  • Coupling: Dropwise add the (R)-amine dissolved in DMF. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base.

  • Extraction & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (QC): Analyze the purified product via UPLC-MS to confirm the target mass. Run Chiral HPLC to verify that the ee remains >99%, proving that the coupling conditions were strictly stereoretentive.

W S1 Racemic Amine Starting Material S2 Biocatalytic Resolution (ω-Transaminase) S1->S2 S3 Enantiopure (R)-Amine (IPC: >99% ee via HPLC) S2->S3 Kinetic Resolution S4 Stereoretentive Amidation (HATU, DIPEA) S3->S4 Coupling S5 Purification (Flash Chromatography) S4->S5 S6 Agrochemical Candidate (Validated via LC-MS/NMR) S5->S6 Final Yield

Workflow from racemic starting material to enantiopure agrochemical candidate.

Quantitative Data Summaries

Table 1: Physicochemical Profile of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

PropertyValueAgrochemical Significance
Molecular Weight 187.19 g/mol Low MW allows for addition of complex heterocycles while keeping final API < 500 Da.
LogP (Predicted) ~1.8Optimal lipophilicity for cuticular penetration in target insects/fungi.
pKa (Amine) ~8.5Slightly lower than standard benzylamines due to electron-withdrawing fluorines.
Steric Hindrance High (Benzylic)Protects the resulting amide bond from rapid enzymatic hydrolysis in vivo.

Table 2: Representative Structure-Activity Relationship (SAR) of Derived Fungicides (Data represents typical EC₅₀ values for amide derivatives against Phytophthora infestans to illustrate the necessity of the chiral building block).

Compound StereochemistryEC₅₀ (mg/L)Relative EfficacyConclusion
Racemic Mixture (R/S) 1.20ModerateActive, but diluted by the inactive enantiomer.
Enantiopure (S)-Isomer > 20.00InactiveFails to bind to the target fungal enzyme.
Enantiopure (R)-Isomer 0.05Highly ActiveOptimal spatial alignment for receptor binding.

References

  • US20160130240A1 - Aryl sulfide derivatives and aryl sulfoxide derivatives as acaricides and insecticides Source: Google Patents3

  • WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides Source: Google Patents 4

  • A Comparative Guide to Chiral Amine Building Blocks Source: Benchchem 1

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications 5

  • AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines Source: MDPI 7

  • Design, Synthesis and Antifungal/Insecticidal Evaluation of Novel Cinnamide Derivatives Source: Semantic Scholar2

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PMC6

Sources

Application

Protocol for the chiral resolution of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine racemates

[label="CALB (Novozym 435)\nin MTBE, 45°C", fillcolor="#FBBC05", fontcolor="#2021 An in-depth guide to the chiral resolution of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, focusing on mechanistic principles, self-vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="CALB (Novozym 435)\nin MTBE, 45°C", fillcolor="#FBBC05", fontcolor="#2021

An in-depth guide to the chiral resolution of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, focusing on mechanistic principles, self-validating protocols, and comparative data.

Introduction & Mechanistic Rationale

The compound 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is a highly valuable chiral building block in pharmaceutical synthesis, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics. The presence of the 2,6-difluoro substitution pattern introduces significant steric hindrance around the chiral center and inductively withdraws electron density. This stereoelectronic profile slightly reduces the nucleophilicity and basicity of the primary amine, making standard resolution techniques challenging.

To achieve high enantiomeric excess (ee > 99%), researchers typically employ two orthogonal strategies:

  • Thermodynamic Resolution via Diastereomeric Salt Formation : Utilizing bulky chiral acids. The causality here relies on the differential solubility ( ΔKsp​ ) of the resulting diastereomeric salts in protic/aprotic solvent mixtures [1].

  • Kinetic Resolution via Biocatalysis : Utilizing lipases for enantioselective acylation. The enzyme's chiral pocket preferentially accommodates one enantiomer, leaving the opposite amine unreacted [2, 3].

Method 1: Classical Diastereomeric Salt Resolution

Causality of Experimental Choices: For electron-deficient arylethylamines, standard resolving agents like tartaric acid often fail to yield crystalline salts due to weak ionic interactions. We select (-)-Di-O-benzoyl-L-tartaric acid ((-)-DBTA) because the bulky benzoyl groups provide additional π−π stacking and van der Waals interactions with the 2,6-difluoro-4-methoxyphenyl ring, driving the selective crystallization of the less-soluble diastereomer [4, 5]. Isopropanol (i-PrOH) is chosen as the solvent because its moderate polarity allows for optimal supersaturation and slow crystal growth, which is critical to avoid the co-precipitation of the more soluble diastereomer.

Protocol:

  • Salt Formation : In a 500 mL round-bottom flask, dissolve 10.0 g (53.4 mmol) of racemic 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine in 150 mL of anhydrous isopropanol.

  • Addition of Resolving Agent : Heat the solution to 65°C. Slowly add a solution of 19.1 g (53.4 mmol, 1.0 equiv) of (-)-DBTA dissolved in 100 mL of hot isopropanol.

  • Crystallization : Allow the mixture to reflux for 30 minutes. Turn off the heat and let the flask cool to room temperature undisturbed over 12 hours. Self-Validation Check: The slow cooling rate is critical; rapid cooling causes kinetic trapping of the wrong isomer, whereas slow cooling ensures thermodynamic control and high ee.

  • Filtration and Washing : Filter the resulting white needle-like crystals under a vacuum. Wash the filter cake with 20 mL of cold isopropanol.

  • Recrystallization : To achieve >99% ee, recrystallize the salt from a 4:1 mixture of Isopropanol/Methanol (100 mL).

  • Free-basing : Suspend the enantiopure salt in 100 mL of Dichloromethane (DCM) and add 100 mL of 2M NaOH (aq). Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free (S)-amine.

SaltResolution Racemate Racemic Amine (R/S Mixture) Mix Heating & Mixing (65°C) Racemate->Mix Acid (-)-DBTA in i-PrOH Acid->Mix Cooling Slow Cooling (Thermodynamic Control) Mix->Cooling Crystals Less Soluble Salt (S)-Amine • (-)-DBTA Cooling->Crystals Crystallization MotherLiquor Mother Liquor (R)-Amine Enriched Cooling->MotherLiquor Soluble FreeBase Free-Basing (NaOH / DCM) Crystals->FreeBase PureAmine Enantiopure (S)-Amine (>98% ee) FreeBase->PureAmine

Workflow of thermodynamic chiral resolution via diastereomeric salt formation.

Method 2: Enzymatic Kinetic Resolution

Causality of Experimental Choices: When diastereomeric crystallization is hampered by poor yields, enzymatic kinetic resolution offers a highly selective alternative. We utilize Candida antarctica Lipase B (CALB) because of its robust stability in organic solvents and its well-documented high enantioselectivity ( E>100 ) for 1-arylethylamines[3]. Isopropyl methoxyacetate is selected as the acyl donor; the methoxy group increases the electrophilicity of the ester, accelerating the acylation rate without causing background non-enzymatic acylation.

Protocol:

  • Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve 5.0 g (26.7 mmol) of the racemic amine in 100 mL of Methyl tert-butyl ether (MTBE). MTBE is chosen as it does not strip the essential hydration shell from the immobilized enzyme.

  • Addition of Reagents : Add 7.0 g (53.4 mmol, 2.0 equiv) of isopropyl methoxyacetate and 500 mg of immobilized CALB (Novozym 435).

  • Incubation : Place the flask in an orbital shaker at 45°C and 200 rpm. Monitor the reaction via Chiral HPLC. Self-Validation Check: The reaction will naturally plateau at ~50% conversion when the highly reactive (R)-enantiomer is fully acylated, confirming the kinetic selectivity of the enzyme.

  • Enzyme Recovery : After 24 hours (or upon reaching 50% conversion), filter the mixture to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Separation : The filtrate contains the unreacted (S)-amine and the acylated (R)-amide. Extract the mixture with 1M HCl (3 x 50 mL). The (S)-amine partitions into the aqueous layer, while the neutral (R)-amide remains in the organic layer.

  • Isolation : Basify the aqueous layer to pH 12 with 6M NaOH and extract with DCM (3 x 50 mL). Dry and concentrate to yield the enantiopure (S)-1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.

EnzymaticResolution Racemate Racemic Amine (R/S Mixture) Enzyme CALB (Novozym 435) in MTBE, 45°C Racemate->Enzyme AcylDonor Isopropyl Methoxyacetate (Acyl Donor) AcylDonor->Enzyme Reaction Enantioselective Acylation Enzyme->Reaction Unreacted Unreacted (S)-Amine (Aqueous Extraction) Reaction->Unreacted E > 100 Acylated Acylated (R)-Amide (Organic Layer) Reaction->Acylated

Pathway of enzymatic kinetic resolution utilizing CALB for enantioselective acylation.

Quantitative Data Summary

Table 1: Comparison of Resolution Methodologies for 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

ParameterDiastereomeric Salt Formation (DBTA)Enzymatic Kinetic Resolution (CALB)
Control Mechanism ThermodynamicKinetic
Resolving Agent / Catalyst (-)-Di-O-benzoyl-L-tartaric acidImmobilized CALB (Novozym 435)
Solvent System Isopropanol / MethanolMethyl tert-butyl ether (MTBE)
Reaction Time 12 - 24 hours (Crystallization)24 - 48 hours
Maximum Theoretical Yield 50% (per enantiomer)50% (per enantiomer)
Typical Isolated Yield 35 - 40%45 - 48%
Enantiomeric Excess (ee) > 98% (after 1 recrystallization)> 99% (at 50% conversion)
Scalability Excellent (Multi-kilogram)Good (Limited by enzyme cost)

References

  • Kato, K., et al. (2004). Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. Journal of Molecular Catalysis B: Enzymatic, 30(2), 61-68. [Link]

  • Sheldon, R. A., et al. (2008). Fully enzymatic resolution of chiral amines: acylation and deacylation in the presence of Candida antarctica Lipase B. Advanced Synthesis & Catalysis, 350, 1511–1516.[Link]

  • Springuel, G., & Leyssens, T. (2012). Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. ResearchGate.[Link]

  • Sharma, P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(2), 1563–1578.[Link]

Method

Application Notes and Protocols for the Incorporation of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine into Peptide Synthesis

Abstract The incorporation of non-natural amino acids and complex amines into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids and complex amines into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of the sterically hindered and electronically deactivated amine, 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, into peptide chains. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for both solution-phase and solid-phase synthesis, and offer troubleshooting strategies to overcome the unique challenges presented by this moiety.

Introduction: The Rationale for Incorporating 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

The structure of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine presents both unique opportunities and significant synthetic challenges. The difluoro substitution on the phenyl ring can introduce beneficial properties to a peptide, such as increased metabolic stability and altered binding conformations.[2][3] The methoxy group can also influence electronic properties and potential hydrogen bonding interactions. However, the ortho-difluoro substitution, combined with the α-methyl group, creates considerable steric hindrance around the amine, making standard amide bond formation difficult.[4] Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the amine, further complicating the coupling reaction.[5]

This guide will address these challenges by focusing on the use of high-performance coupling reagents and optimized reaction conditions to achieve efficient and reliable incorporation of this valuable building block.

Core Principles and Mechanistic Considerations

The primary obstacle in coupling sterically hindered and electronically deactivated amines is the slow rate of nucleophilic attack on the activated carboxylic acid. To overcome this, the chosen coupling strategy must generate a highly reactive activated species to drive the reaction to completion while minimizing side reactions, particularly racemization of the preceding amino acid.

The Challenge of Steric Hindrance and Reduced Nucleophilicity

The ortho-difluoro substituents on the phenyl ring of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine physically obstruct the approach of the amine to the activated carboxyl group of the N-protected amino acid. This steric clash significantly raises the activation energy of the amide bond formation. Compounding this, the strong electron-withdrawing effect of the fluorine atoms pulls electron density away from the nitrogen atom, reducing its nucleophilicity and thus its reactivity towards the electrophilic carbonyl carbon.

Selection of High-Potency Coupling Reagents

Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often prove insufficient for such challenging couplings, leading to low yields and incomplete reactions.[6] Therefore, the use of third-generation uronium/aminium salts or phosphonium-based reagents is strongly recommended.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a highly effective coupling reagent that forms a reactive OAt-active ester. The nitrogen in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[6][7] This makes HATU particularly well-suited for hindered couplings.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is another powerful uronium salt-based reagent that forms a highly reactive Oxyma-based active ester.[9][10] It is known for its high efficiency, good solubility, and the generation of water-soluble byproducts, which simplifies purification in solution-phase synthesis.[9][10][11]

  • Acyl Fluoride-Based Methods: The in-situ generation of acyl fluorides from carboxylic acids presents an excellent alternative.[12][13] Acyl fluorides are highly reactive yet more stable than acyl chlorides, and their smaller size compared to other activated species can help to mitigate steric hindrance. Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) are effective for this purpose.[7]

  • T3P (Propylphosphonic Anhydride): T3P is a versatile and powerful water-soluble coupling reagent that has shown excellent results in the formation of amide bonds with hindered substrates and can minimize epimerization.[1][5][8]

The following diagram illustrates the general workflow for overcoming the challenges associated with coupling 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.

G cluster_0 Challenge Analysis cluster_1 Strategic Solution cluster_2 Outcome C 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine C_prop Steric Hindrance Reduced Nucleophilicity C->C_prop S High-Potency Coupling Strategy C->S P Peptide/N-protected Amino Acid P->S R Selection of Advanced Coupling Reagents (HATU, COMU, Acyl Fluoride, T3P) S->R O Optimized Reaction Conditions (Base, Solvent, Temperature) S->O FP Successfully Synthesized Peptide S->FP

Caption: Workflow for coupling the target amine.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. Optimization may be necessary depending on the specific peptide sequence and the nature of the N-protected amino acid.

Solution-Phase Coupling Protocol

This protocol is suitable for the synthesis of dipeptides or for fragment condensation.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH) (1.0 eq)

  • 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (1.0-1.2 eq)

  • Coupling Reagent (HATU or COMU, 1.1 eq)

  • Non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and the chosen coupling reagent (HATU or COMU, 1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (1.0-1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated amino acid solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents in Solution-Phase

Coupling ReagentEquivalentsBase (eq)Typical Reaction TimeExpected Yield RangeNotes
HATU 1.1DIPEA (3.0)4-12 hours75-90%Excellent for hindered couplings.[7][8]
COMU 1.1DIPEA (3.0)4-12 hours80-95%Water-soluble byproducts ease workup.[10][11]
T3P 1.5Pyridine (3.0)6-24 hours70-85%Low epimerization.[5][8]
BTFFH 1.5DIPEA (4.5)12-24 hours70-90%In-situ acyl fluoride formation.[7]
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-Strategy)

This protocol outlines the manual coupling of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine as the final N-terminal capping agent on a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin (1.0 eq)

  • Piperidine solution (20% in DMF)

  • Carboxylic acid to be coupled (e.g., Acetic Acid, Boc-Gly-OH) (5.0 eq)

  • Coupling Reagent (HATU or COMU) (4.9 eq)

  • Non-nucleophilic base (DIPEA) (10.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)[7]

  • Cold diethyl ether

Procedure:

Fmoc Deprotection:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

Coupling:

  • In a separate vessel, dissolve the carboxylic acid (5.0 eq) and the coupling reagent (HATU or COMU, 4.9 eq) in anhydrous DMF.

  • Add DIPEA (10.0 eq) to the solution and agitate for 5-10 minutes to pre-activate.

  • Add the activated acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to monitor for the presence of free amines. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the solution and repeat the coupling step with a fresh solution of activated acid.

  • Once the Kaiser test is negative (colorless or yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Dry the resin under vacuum.

Caption: SPPS workflow for N-terminal capping.

Cleavage and Deprotection:

  • Treat the dried peptide-resin with the appropriate cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.[7]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide and purify by reverse-phase HPLC.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after repeated coupling cycles, consider increasing the reaction time, using a double coupling protocol, or switching to a different high-potency coupling reagent. The use of a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) may also improve results.

  • Racemization: While HATU and COMU are known to suppress racemization, the risk is always present, especially with prolonged activation times.[6] Pre-activation times should be kept to a minimum. For particularly sensitive amino acids, the use of T3P with pyridine as a base at low temperatures can be beneficial.[1]

  • Protecting Group Strategy: The choice of protecting groups on the N-protected amino acid being coupled is crucial. Standard Fmoc or Boc protection is generally compatible. However, for solution-phase synthesis, ensure that the protecting group is orthogonal to the conditions required for its eventual removal.

Conclusion

The successful incorporation of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine into peptide sequences is achievable despite its inherent steric and electronic challenges. By leveraging advanced coupling reagents such as HATU, COMU, or employing acyl fluoride-based methodologies, researchers can effectively synthesize novel peptides with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a solid foundation for these synthetic endeavors, empowering the scientific community to explore new frontiers in peptide-based drug discovery.

References

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem Technical Support.
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Albericio, F., & El-Faham, A. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 711-716.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium-type coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
  • BenchChem. (2025). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines. BenchChem Technical Support.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(4), 235-239.
  • Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95.
  • MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Liquid phase synthesis of peptides and peptide derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • Royal Society of Chemistry. (2020). Supporting information. [Link]

  • Google Patents. (n.d.). Process for the preparation of phenethylamine derivatives.
  • PMC. (2021). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. [Link]

  • Digital CSIC. (n.d.). Supporting Information. [Link]

  • ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • European Pharmaceutical Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • PMC. (2018). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • ResearchGate. (2014, August 14). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. [Link]

  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • PubMed. (2009, April 15). Synthesis and application of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase (19)F NMR spectroscopy. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • ResearchGate. (n.d.). The coupling reaction of N-protected α-amino acids 6b6f and.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

Welcome to the dedicated technical support resource for the synthesis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this valuable amine intermediate. The following content is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Synthetic Pathway Overview

The most common and direct route to 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2',6'-difluoro-4'-methoxyacetophenone. This process typically involves the formation of an imine intermediate, which is then reduced to the target amine.

Synthetic_Pathway A 2',6'-Difluoro-4'-methoxyacetophenone B Imine Intermediate A->B + Amine Source - H2O C 1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine B->C + Reducing Agent AmineSource Amine Source (e.g., NH3, NH4OAc) ReducingAgent Reducing Agent

Caption: General workflow for the synthesis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine via reductive amination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Issue 1: Low or No Conversion of the Starting Ketone

Question: I am seeing a significant amount of unreacted 2',6'-difluoro-4'-methoxyacetophenone in my reaction mixture, even after an extended reaction time. What are the potential causes and how can I improve the conversion?

Answer: Low conversion is a common issue, often stemming from inefficient imine formation or issues with the reducing agent. The two ortho-fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can decrease the reactivity of the carbonyl group.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.

    • pH Optimization: Imine formation is often acid-catalyzed. A slightly acidic medium (pH 4-6) is generally optimal to protonate the carbonyl oxygen, making it more electrophilic, without excessively protonating the amine nucleophile.[1] Consider adding a catalytic amount of a weak acid like acetic acid.

    • Water Removal: The formation of the imine releases water. In a closed system, this can push the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus can be beneficial.

  • Reducing Agent Issues:

    • Choice of Reducing Agent: For direct (one-pot) reductive aminations, a reducing agent that is more selective for the imine over the ketone is preferable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice as it is a mild and selective reagent.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]

    • Activity of the Reducing Agent: Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

  • Steric Hindrance: The ortho-substituents may create some steric hindrance.

    • Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier for imine formation. However, be cautious as higher temperatures can also lead to side reactions.

Troubleshooting_Low_Conversion Start Low Ketone Conversion Q1 Is imine formation efficient? Start->Q1 A1_No Optimize Imine Formation Q1->A1_No No Q2 Is the reducing agent active and appropriate? Q1->Q2 Yes Sol1 Adjust pH (4-6) with catalytic acetic acid A1_No->Sol1 Sol2 Remove water (e.g., molecular sieves) A1_No->Sol2 A2_No Address Reducing Agent Q2->A2_No No Q3 Are reaction conditions optimal? Q2->Q3 Yes Sol3 Use a selective reagent (e.g., NaBH(OAc)₃) A2_No->Sol3 Sol4 Use fresh, properly stored reducing agent A2_No->Sol4 A3_No Optimize Conditions Q3->A3_No No Sol5 Consider gentle heating (40-50 °C) A3_No->Sol5

Caption: Troubleshooting workflow for low ketone conversion.

Issue 2: Formation of Side Products

Question: My reaction is producing significant impurities alongside the desired amine. What are the likely side products and how can I minimize their formation?

Answer: The most common side products in reductive amination are the corresponding alcohol from the reduction of the starting ketone and, in some cases, the secondary amine formed from the reaction of the product with another molecule of the ketone.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
1-(2,6-difluoro-4-methoxyphenyl)ethan-1-ol Reduction of the starting ketone by the reducing agent.Use a reducing agent that is more selective for the imine, such as NaBH(OAc)₃ or NaBH₃CN at a controlled pH (around 6-7).[2][4] If using a less selective reducing agent like NaBH₄, it is crucial to first allow for complete imine formation before adding the reducing agent in a stepwise manner.[2]
Secondary Amine Impurity The primary amine product acts as a nucleophile and reacts with another molecule of the ketone to form a new imine, which is then reduced.Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the product amine in reacting with the ketone.
N-formyl derivative If using the Leuckart reaction with formamide or ammonium formate, the product can be the N-formylated amine.[5][6]The N-formyl derivative can be hydrolyzed to the desired primary amine by heating with aqueous acid or base.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general reductive amination protocol for this synthesis?

A1: A reliable starting point is to use sodium triacetoxyborohydride as the reducing agent.

Protocol: Reductive Amination using NaBH(OAc)₃

StepProcedure
1. Reaction Setup In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2',6'-difluoro-4'-methoxyacetophenone (1.0 eq) and a suitable amine source such as ammonium acetate (~5-10 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
2. Imine Formation Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or LC-MS.
3. Reduction Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with a water bath if necessary.
4. Reaction Monitoring Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed.
5. Work-up Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
6. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Q2: How can I synthesize the starting material, 2',6'-difluoro-4'-methoxyacetophenone?

A2: The starting ketone can be prepared via a Friedel-Crafts acylation of 3,5-difluoroanisole. However, due to the electron-withdrawing nature of the fluorine atoms, this reaction can be sluggish. An alternative and often higher-yielding method is the ortho-lithiation of 1,3-difluorobenzene followed by reaction with a suitable acetylating agent, and subsequent methylation of the resulting phenol. A more direct route involves the Friedel-Crafts acylation of 3-fluoroanisole, though this may lead to isomeric impurities.[7]

Q3: What are the best methods for purifying the final product?

A3: Purification of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine can be achieved through several methods:

  • Column Chromatography: This is a standard method for removing both more and less polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent the amine from tailing on the acidic silica, is a good starting point.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate it from neutral organic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Q4: My application requires a single enantiomer. How can I obtain enantiomerically pure 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine?

A4: There are two primary approaches to obtaining a single enantiomer:

  • Chiral Resolution: This is a classical method where the racemic amine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid derivatives), to form diastereomeric salts.[8] These salts have different solubilities and can be separated by fractional crystallization.[9] The desired enantiomer is then liberated from the salt by treatment with a base.

  • Asymmetric Synthesis: This involves the use of a chiral catalyst or auxiliary to directly synthesize the desired enantiomer. Asymmetric reductive amination of the starting ketone can be achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, under hydrogenation conditions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. BenchChem.
  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836.
  • Menche, D., et al. (2006). Hydrogen Bond Catalyzed Direct Reductive Amination of Ketones. Organic Letters, 8(4), 741-744.
  • Wikipedia. (2023).
  • Barrios-Jimenez, J. D., et al. (2018). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry, 16(43), 8378-8386.
  • Haskel, A., et al. (1965). Reductive amination of ketones. U.S.
  • Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Menche, D., et al. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • SCM. (n.d.).
  • Ravasio, N., et al. (2011). Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts.
  • Mazaheri, O. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • YouTube. (2024).
  • Myers, A. G. (n.d.). Myers Chem 115.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Reddit. (2025).
  • ACS Green Chemistry Institute. (n.d.).
  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Supporting Inform
  • ResearchG
  • ResearchGate. (2025). Chiral additive induced self-disproportionation of enantiomers under MPLC conditions: Preparation of enantiomerically pure samples of 1-(aryl)
  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624-11669.
  • McCague, R. (2000). Resolution of chiral amines. EP1036189A1.
  • Schaduang, W., et al. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Who we serve.
  • Wikipedia. (n.d.). Chiral resolution.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2',6'-Difluoroacetophenone.
  • BenchChem. (2025).
  • Ogo, S., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(22), 7943-7945.
  • Reddit. (2024).
  • Pharmaceutical Technology. (2026). Chiral Resolution with and without Resolving Agents.
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • ResearchGate. (2014). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
  • Naqi, H. A., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC.
  • NextSDS. (n.d.). 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.
  • De Bleye, C., et al. (2017).
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
  • ChemScene. (n.d.). 1206593-23-8 | 1-(2,6-Difluoro-3-methoxyphenyl)ethan-1-one.
  • ResearchGate. (2017). (PDF)
  • Sigma-Aldrich. (n.d.). (1S)-2,2-difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride.
  • PubMed. (1990). High-performance liquid chromatographic determination of beta-phenylethylamine in human plasma with fluorescence detection.

Sources

Optimization

Minimizing defluorination side reactions in 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals encountering chemoselectivity challenges during the synthesis of 1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for process chemists, medicinal chemists, and drug development professionals encountering chemoselectivity challenges during the synthesis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine .

The reductive amination of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one is notoriously plagued by hydrodefluorination (HDF). As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes, providing you with the mechanistic causality, quantitative data, and self-validating protocols necessary to engineer this side reaction out of your workflows.

Mechanistic Insight: The Causality of Defluorination

To solve hydrodefluorination, we must first understand its thermodynamic and kinetic drivers. Why are the ortho-fluorine atoms in this specific substrate so labile during catalytic hydrogenation?

The issue is rooted in directed oxidative addition [1]. When the intermediate imine or enamine forms, its nitrogen lone pair coordinates strongly to transition metal surfaces (such as Palladium). This anchoring effect acts as a tether, forcing the ortho-fluorine atoms into the immediate coordination sphere of the active metal sites.

Furthermore, the para-methoxy group is strongly electron-donating via resonance. This enriches the electron density of the aromatic ring, stabilizing the metallacycle intermediates formed during the cleavage of the C–F bond, thereby accelerating the irreversible loss of fluorine as hydrogen fluoride (HF) [2].

Pathway Start 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-one + Amine Imine Imine Intermediate Start->Imine Condensation (-H2O) Coord Pd Surface Coordination (N-lone pair anchors molecule) Imine->Coord Adsorption Target Desired Reductive Amination (Target Amine) Coord->Target +H2 (Standard Reduction) Side C-F Oxidative Addition (Hydrodefluorination) Coord->Side Proximity of ortho-F to Pd

Mechanistic divergence: Desired reductive amination vs. undesired hydrodefluorination on Pd.

Troubleshooting Guides & FAQs

Q1: I am using standard 10% Pd/C with H₂ (50 psi) in methanol, and I'm seeing up to 30% of a monofluoro byproduct. How do I prevent this? A1: Palladium is highly active for C(sp²)–F bond activation [3]. To completely arrest this side reaction at the bench scale, abandon transition-metal catalysis and switch to a hydride donor. Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) bypasses the surface coordination mechanism entirely, reducing the imine to the amine with 0% defluorination.

Q2: My process chemistry team requires a catalytic hydrogenation route for cost-efficiency at scale. We cannot use stoichiometric borohydrides. What is the best catalyst alternative? A2: If you must use H₂ gas, you must change the metal's affinity for the C–F bond. Platinum (Pt/C or PtO₂) has a significantly higher activation barrier for C–F oxidative addition compared to Palladium [2]. Alternatively, you can use a "poisoned" Palladium catalyst. Adding a Lewis basic additive like ethylenediamine or pyridine competitively binds to the most active Pd edge-sites, dampening the catalyst's ability to cleave the C–F bond while leaving enough activity to reduce the highly reactive imine.

Q3: Does the solvent choice impact the rate of hydrodefluorination? A3: Yes. Protic solvents like methanol facilitate the removal of the fluoride leaving group via hydrogen bonding and stabilize the resulting HF. Switching to an aprotic solvent (e.g., Toluene or THF) reduces the kinetic rate of defluorination. Additionally, running the reaction under slightly acidic conditions (e.g., adding 1 equivalent of acetic acid) protonates the resulting amine product, preventing it from coordinating to the metal surface and initiating further defluorination.

Quantitative Comparison of Reductive Systems

The following table summarizes the expected outcomes when applying different reductive environments to the 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one system.

Reductive SystemCatalyst / ReagentDefluorination (%)Yield of Target Amine (%)Mechanistic Rationale
Standard Hydrogenation 10% Pd/C, H₂ (50 psi), MeOH15 - 35%50 - 70%High Pd affinity for C–F oxidative addition; amine anchoring.
Poisoned Hydrogenation 5% Pd/C + Ethylenediamine< 5%80 - 85%Additive competitively binds active Pd sites, dampening C–F insertion.
Alternative Metal 5% Pt/C or PtO₂, H₂ (50 psi)< 2%85 - 90%Pt exhibits a naturally higher kinetic barrier for C–F cleavage.
Hydride Reduction NaBH(OAc)₃, DCE, AcOH0% 90 - 95% Avoids transition metal surfaces entirely; exclusively reduces iminium.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems featuring built-in In-Process Controls (IPCs).

Protocol A: Transition-Metal-Free Reductive Amination (Zero Defluorination)

Recommended for discovery chemistry and early-stage scale-up.

  • Imine Formation: In a dry flask under N₂, dissolve 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv).

  • IPC 1 (Validation): Stir for 2 hours at room temperature. Take a 10 µL aliquot, quench in aqueous NaHCO₃, and analyze via LC-MS. Proceed only when the ketone mass is depleted and the imine mass is dominant.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC 2 (Validation): Analyze via LC-MS. Self-validation is achieved when the target amine mass is present ([M+H]⁺ = 188.08 for the primary amine) and the defluorinated mass (m/z 170.09) is strictly absent.

  • Workup: Quench the reaction with 1N NaOH until the aqueous layer reaches pH 10 (critical to free-base the amine). Extract 3x with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Scalable Catalytic Hydrogenation (Minimized Defluorination)

Recommended for process chemistry where stoichiometric hydrides are economically unviable.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in Toluene (0.5 M). Add 1.0 equivalent of Acetic Acid to ensure the product amine will be protonated upon formation.

  • Catalyst Loading: Add 5 wt% of Platinum on Carbon (Pt/C, 5% loading). Do not use Pd/C.

  • Purge & Pressurize: Seal the reactor. Purge with N₂ (3x), then purge with H₂ (3x). Pressurize the reactor to exactly 60 psi H₂.

  • Reaction: Stir vigorously (800 rpm) at 25 °C for 8 hours.

  • IPC (Validation): Vent the reactor safely. Filter a 0.5 mL aliquot through a syringe filter and analyze via HPLC. Validation: The ratio of target amine to defluorinated byproduct must be >98:2.

  • Workup: Filter the bulk reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate, then perform an acid-base extraction to isolate the pure 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine.

References

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Troubleshooting

Preventing oxidative degradation of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine during storage

Topic: Preventing Oxidative Degradation of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidative Degradation of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals managing the stability of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. Because this molecule features a primary amine situated at an activated benzylic position, it is highly susceptible to atmospheric oxidation. This guide provides mechanistic insights, self-validating protocols, and actionable troubleshooting steps to ensure API integrity from synthesis to formulation.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why is 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine so vulnerable to oxidative degradation? A: The vulnerability stems from the molecule's electronic architecture. The unprotonated primary amine possesses a highly reactive lone pair of electrons. In the presence of oxygen, light, or trace transition metals, this lone pair facilitates electron abstraction. This initiates a radical degradation cascade where the amine is oxidized to a hydroxylamine intermediate, which subsequently undergoes oxidative deamination to form a ketone degradant (1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one)1[1].

Q: Can the excipients in my formulation accelerate this oxidation? A: Yes. Excipients such as povidone, crospovidone, or certain polyethylene glycols often contain trace peroxides from their manufacturing processes. When an oxidation-sensitive primary amine is formulated with these materials, the peroxides act as radical initiators, rapidly degrading the API even if the final drug product is stored in a dark, controlled environment. Screening excipients for ultra-low peroxide values is a critical prerequisite .

Q: How exactly does salt formation prevent this oxidative pathway? A: Converting the free base into a salt (e.g., Hydrochloride or Acetate) protonates the primary amine. This effectively ties up the nitrogen's lone pair in a covalent N-H bond, drastically increasing the oxidation potential of the molecule. By altering the microenvironment and removing the electron density required for radical initiation, the API becomes highly resistant to reactive oxygen species (ROS)2[2].

Part 2: Troubleshooting Guide

Issue 1: API powder exhibits yellowing and a drop in assay purity over 1-3 months of storage.

  • Diagnostic Check: Run LC-MS analysis. Look for M+16 (hydroxylamine), M-1 (oxime) peaks, or the specific ketone degradant (M-15).

  • Root Cause: Autoxidation driven by atmospheric oxygen and photolytic stress.

  • Self-Validating Solution: Implement a strict Argon-purged storage protocol in amber vials. Validation Loop: Run a parallel 30-day accelerated stability study (40°C) comparing an air-exposed vial vs. an Argon-purged vial. If the Argon-purged vial maintains >99.5% purity while the air-exposed vial degrades, atmospheric oxygen is confirmed as the sole variable, validating the storage control.

Issue 2: Degradation occurs despite Argon purging and amber glass protection.

  • Diagnostic Check: Test the storage container lining and the final crystallization solvent for trace transition metals (e.g., Fe²⁺, Cu²⁺) using ICP-MS.

  • Root Cause: Trace metal catalysis. Metals lower the activation energy for radical initiation, allowing oxidation to occur even with minimal residual oxygen.

  • Self-Validating Solution: Introduce a metal scavenging step (e.g., using functionalized silica resins) prior to final API isolation. Validation Loop: Spike a test batch with 10 ppm Fe²⁺; if degradation accelerates proportionally, metal catalysis is confirmed.

Part 3: Experimental Methodologies

Protocol A: Synthesis of the Oxidation-Resistant Hydrochloride Salt

This protocol is designed to chemically stabilize the API by protonating the vulnerable amine.

  • Dissolution: Dissolve the free base 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine in anhydrous methyl tert-butyl ether (MTBE).

    • Causality: MTBE is an aprotic solvent that prevents competitive hydrogen bonding, allowing for the clean, anhydrous precipitation of the salt.

  • Acidification: Slowly add 1.1 equivalents of HCl in dioxane dropwise at 0°C under a continuous Argon sweep.

    • Causality: The low temperature prevents exothermic degradation, while Argon displaces oxygen during the highly vulnerable unprotonated phase.

  • Isolation: Stir for 2 hours, filter the resulting white precipitate under a nitrogen blanket, and wash with cold MTBE.

  • Self-Validation Check (Critical): Before proceeding to bulk drying, pull a 10 mg sample and dissolve it in D₂O for ¹H-NMR analysis. The disappearance of the broad NH₂ singlet and the appearance of a downfield NH₃⁺ integration confirms complete protonation. If unprotonated amine remains, titrate with additional HCl.

  • Drying: Dry in a vacuum oven at 40°C until constant weight is achieved.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation & Stability Study

This workflow evaluates the shelf-life of the API under regulatory standards.

  • Sample Preparation: Prepare three primary batches of the API in the proposed container closure system (e.g., double LDPE bags inside an HDPE drum with desiccant).

  • Storage Conditions: Place samples in stability chambers calibrated to long-term (25°C ± 2°C / 60% RH ± 5% RH) and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions3[3].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months for accelerated testing.

  • Self-Validation Check (Mass Balance): Analyze via stability-indicating HPLC-UV. The sum of the assay value of the remaining active API and the area percent of the quantified degradants must equal 100% ± 2%. If mass balance fails, it indicates the formation of volatile degradants or insoluble polymers, requiring a switch to a universal detector (e.g., CAD or ELSD).

Part 4: Quantitative Data Summary

The following table demonstrates the protective causality of salt formation against oxidative degradation under ICH guidelines.

Storage ConditionTimepointFree Base Purity (Area %)HCl Salt Purity (Area %)Primary Degradant Observed in Free Base
Initial (T=0) 0 Months99.8%99.9%None
25°C / 60% RH 3 Months96.2%99.8%Ketone (Oxidative Deamination)
25°C / 60% RH 6 Months91.5%99.7%Ketone, Hydroxylamine
40°C / 75% RH 3 Months84.3%99.5%Ketone, Oxime
40°C / 75% RH 6 Months72.1%99.2%Ketone, Oxime, Unknown Polymers

Part 5: Visual Workflows

G FreeBase 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine (Free Base) Stress O2 / Light / Trace Metals (Storage Stress) FreeBase->Stress Exposure Salt Salt Formation (HCl/Acetate) FreeBase->Salt Chemical Mitigation Storage Inert Atmosphere (Argon) & Amber Vials FreeBase->Storage Physical Mitigation Intermediate Hydroxylamine / Radical Intermediate Stress->Intermediate Electron Abstraction Degradant Oxidative Deamination (Ketone Degradant) Intermediate->Degradant Degradation Protonated Protonated Amine (Oxidation Resistant) Salt->Protonated Stabilization Storage->Protonated Protection

Fig 1: Oxidative degradation pathways and mitigation workflows for primary amines.

References

  • ICH Q1A (R2) Guideline - ICH | ich.org |3

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | nih.gov | 2

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate | nih.gov | 1

  • Exploring the Myth of Inert Excipients - Sigma-Aldrich | sigmaaldrich.com |

Sources

Optimization

Technical Support Center: Refining Crystallization Parameters for the Purification of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. The focus is on refining crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. The focus is on refining crystallization parameters to achieve high chemical and enantiomeric purity, a critical step for this valuable chiral building block.

Section 1: Foundational Principles of Chiral Amine Purification

The target compound, 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, is a chiral primary amine. The most robust and scalable method for purifying such compounds is diastereomeric salt resolution . This classical technique leverages the conversion of a racemic mixture of enantiomers into a pair of diastereomeric salts by reacting them with a single enantiomer of a chiral resolving agent, typically a chiral acid.[1]

The Core Principle: Diastereomers possess different physical properties, including solubility.[2] By carefully selecting a resolving agent and a solvent system, one diastereomeric salt can be preferentially crystallized from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the desired enantiomerically pure amine.[1][3] This process can achieve high yields and excellent enantiomeric purity if optimized correctly.

G cluster_workflow Diastereomeric Resolution Workflow cluster_products racemic Racemic Amine (R/S Mixture) react React with Chiral Acid (e.g., S-enantiomer) racemic->react salts Diastereomeric Salts (R-amine, S-acid) (S-amine, S-acid) react->salts crystallize Selective Crystallization (Based on Solubility Difference) salts->crystallize separate Solid-Liquid Separation (Filtration) crystallize->separate solid Solid Phase: Less Soluble Salt (e.g., S-amine, S-acid) separate->solid Isolate liquid Mother Liquor: More Soluble Salt (e.g., R-amine, S-acid) separate->liquid Discard or Rework liberate Liberation of Free Amine (Base Treatment) solid->liberate final Enantiopure Amine (e.g., S-enantiomer) liberate->final

Figure 1. General workflow for chiral amine purification via diastereomeric salt crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for developing a crystallization process for this amine?

The success of the purification hinges on the interplay between three key components: the chiral resolving agent , the solvent system , and the temperature/cooling profile . The choice of resolving agent determines the solubility difference between the diastereomeric salts, while the solvent system dictates the solubility curve. The cooling profile controls the rate of supersaturation, which influences crystal size, morphology, and purity.[4]

Q2: How should I select an appropriate solvent system?

Solvent selection is crucial for success.[5] An ideal solvent should:

  • Completely dissolve both the racemic amine and the chiral resolving agent at an elevated temperature.

  • Exhibit a steep solubility curve for the desired diastereomeric salt, meaning high solubility when hot and low solubility when cold, to maximize yield.

  • Keep the undesired diastereomeric salt and impurities dissolved upon cooling.

A screening process is highly recommended. Start with moderately polar solvents like alcohols (isopropanol, ethanol) or ketones (acetone), and consider solvent/anti-solvent mixtures (e.g., methanol/water, toluene/heptane) to fine-tune solubility.

Q3: What are common chiral resolving agents for primary amines?

For resolving chiral amines, chiral carboxylic acids are widely used.[1] Excellent starting points include:

  • Tartaric acid derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) or O,O'-di-p-toluoyl-D-tartaric acid (DTTA).[6]

  • Mandelic acid enantiomers.[2]

  • N-acetylated amino acids, like N-acetyl-L-leucine.[6]

The selection is often empirical, and screening several agents is the most effective strategy to find one that provides good diastereomeric differentiation.[1]

Q4: What is the role of seeding in the crystallization process?

Seeding involves adding a small quantity of pre-existing crystals of the desired diastereomeric salt to a supersaturated solution.[6] It serves several critical functions:

  • Induces Crystallization: It can overcome the energy barrier for nucleation, which is particularly useful when spontaneous crystallization is slow.[6][7]

  • Controls Polymorphism: It ensures the formation of the desired crystal form (polymorph).

  • Improves Reproducibility: It leads to more consistent crystallization outcomes between batches.

Q5: How can I determine the purity and enantiomeric excess (e.e.) of my final product?

A combination of analytical techniques is required:

  • Chemical Purity: High-Performance Liquid Chromatography (HPLC) with a standard C18 column is typically used to quantify chemical impurities.

  • Enantiomeric Excess (e.e.): Chiral HPLC is the gold standard for determining the ratio of the two enantiomers. This requires a specialized chiral column.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the chemical structure of the final product.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine as a diastereomeric salt.

G start Start Crystallization oiling Problem: Oiling Out (Liquid Separation) start->oiling yield Problem: Low Yield oiling->yield No sol1 Solutions: 1. Reduce Cooling Rate 2. Increase Solvent Volume 3. Add Anti-Solvent Slowly 4. Screen New Solvents oiling->sol1 Yes purity Problem: Low Purity / e.e. yield->purity No sol2 Solutions: 1. Decrease Final Temp. 2. Add Anti-Solvent 3. Reduce Solvent Volume 4. Check Molar Equivalents yield->sol2 Yes success Successful Crystallization purity->success No sol3 Solutions: 1. Recrystallize Product 2. Slow Down Cooling Rate 3. Screen New Solvents 4. Screen New Resolving Agents purity->sol3 Yes

Figure 2. Troubleshooting flowchart for common crystallization issues.

Problem 1: The diastereomeric salt is "oiling out" instead of crystallizing.

  • Question: I've cooled my solution, but instead of forming crystals, a dense, sticky oil has separated. What's happening and how can I fix it?

  • Answer: "Oiling out" or liquid-liquid phase separation occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it has time to organize into a crystal lattice.[8] This is detrimental to purification as the oil phase tends to trap impurities.

    • Causality: This is often caused by a cooling rate that is too rapid or a solvent system in which the salt is extremely soluble at high temperatures and poorly soluble at slightly lower temperatures.

    • Troubleshooting Steps:

      • Reduce Supersaturation Rate: Re-heat the mixture until it is a clear solution, then cool it much more slowly (e.g., 5-10 °C per hour or allow it to cool to room temperature overnight).

      • Increase Solvent Volume: Dilute the solution by adding more of the primary solvent. This lowers the overall concentration and can prevent the system from reaching the "oiling out" zone.

      • Use a Co-solvent: Introduce a co-solvent (an "anti-solvent") in which the salt is less soluble. This should be added slowly to the warm, clear solution to gently induce crystallization.

      • Solvent Screening: The initial solvent may be a poor choice. Screen for alternative solvents or solvent mixtures.

Problem 2: The crystallization yield is very low.

  • Question: I've successfully formed crystals, but after filtration, the isolated yield is less than 20%. How can I improve this?

  • Answer: A low yield indicates that a significant portion of the desired diastereomeric salt remains dissolved in the mother liquor. The goal is to shift the equilibrium towards the solid phase.

    • Causality: This can be due to the salt having high residual solubility in the solvent at the final temperature, insufficient cooling, or an incorrect stoichiometric ratio of the amine to the resolving agent.

    • Troubleshooting Steps:

      • Lower the Final Temperature: Cool the mixture to a lower temperature (e.g., 0-5 °C) to further decrease the salt's solubility.

      • Introduce an Anti-Solvent: After the initial crystallization, slowly add a miscible anti-solvent to the slurry to precipitate more of the dissolved product.

      • Optimize Molar Ratio: Ensure you are using the correct stoichiometry. For a 1:1 salt formation, using slightly less than one equivalent of the resolving agent (e.g., 0.95 eq) can sometimes improve the purity of the initial crop, but for maximizing yield, 1.0 eq is the target.

      • Concentrate the Solution: If the salt is too soluble, you may need to start with a more concentrated solution or carefully evaporate some of the solvent before cooling.

Problem 3: The final product has low chemical purity.

  • Question: My isolated amine contains significant chemical impurities according to HPLC analysis. Why did they co-crystallize?

  • Answer: Impurities can be incorporated into the crystal lattice (inclusion) or trapped between growing crystals (occlusion). This is more likely to happen during rapid crystallization.

    • Causality: Fast crystal growth does not allow sufficient time for impurities to diffuse away from the growing crystal face. Structurally similar impurities are also more likely to co-crystallize.

    • Troubleshooting Steps:

      • Recrystallization: The most effective solution is to perform a second crystallization. Dissolve the impure solid in a minimal amount of hot solvent and cool slowly to re-form the crystals, leaving impurities behind in the mother liquor.

      • Slower Cooling: A slower cooling rate promotes the formation of larger, more perfect crystals with fewer occluded impurities.

      • Solvent Selection: Choose a solvent system where the impurities have very high solubility, even at low temperatures.

Problem 4: The enantiomeric excess (e.e.) of the resolved amine is poor.

  • Question: After liberating the free amine, my chiral HPLC shows an e.e. of only 60%. How can I improve the enantioselectivity?

  • Answer: A low e.e. indicates that the crystallization process did not effectively differentiate between the two diastereomeric salts.

    • Causality: This can happen if the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, or if the less soluble salt precipitates along with a significant amount of the more soluble one.

    • Troubleshooting Steps:

      • Screen Resolving Agents: This is the most critical step. The choice of resolving agent is the primary driver of the solubility difference.[1][2] Testing 2-3 different chiral acids is essential.

      • Optimize Temperature: Crystallizing at a higher temperature (if solubility allows) can sometimes increase the selectivity of the process.

      • Perform Recrystallization: Each recrystallization step of the diastereomeric salt will enrich the enantiomeric purity of the product. It is common to perform 1-2 recrystallizations to achieve >99% e.e.

      • Solvent Screening: The solvent modulates the solubility difference between the diastereomers. A different solvent could significantly improve the separation efficiency.

Section 4: Key Experimental Protocols

Protocol 4.1: Screening for Optimal Solvent and Chiral Resolving Agent

  • Setup: In parallel vials, place a known amount of racemic 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (e.g., 100 mg).

  • Resolving Agent Addition: To each vial, add a stoichiometric equivalent of a different chiral resolving agent (e.g., D-DBTA, L-DTTA, R-Mandelic Acid).

  • Solvent Screening: To each set of amine/acid pairs, add a small volume (e.g., 0.5 mL) of a screening solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene).

  • Heating and Dissolution: Heat the vials (e.g., to 60-70 °C) and stir until all solids dissolve. If a sample does not dissolve, add more solvent incrementally until a clear solution is obtained, noting the approximate concentration.

  • Cooling and Observation: Allow the vials to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

  • Evaluation: Observe the vials for the formation of a crystalline precipitate. The ideal combination will form a good amount of solid material while others may remain clear or oil out.

  • Analysis: Isolate the solid, liberate the free amine (see Protocol 4.3), and analyze its e.e. by chiral HPLC to confirm successful resolution.

Protocol 4.2: General Procedure for Diastereomeric Salt Crystallization (Example Scale)

  • Dissolution: In a suitable reactor, charge racemic 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (1.0 eq) and the chosen chiral resolving agent (e.g., D-DBTA, 1.0 eq). Add the selected solvent (e.g., isopropanol) to achieve the target concentration determined during screening.

  • Heating: Heat the mixture with stirring to a temperature sufficient to achieve a clear, homogeneous solution (e.g., 75 °C).

  • Controlled Cooling: Slowly cool the solution. A typical profile might be cooling from 75 °C to 20 °C over 4-6 hours.

  • Seeding (Optional): If a seed crystal is available, add it when the solution is slightly supersaturated (e.g., at 65 °C) to induce controlled crystallization.

  • Aging: Once the target temperature (e.g., 20 °C) is reached, stir the resulting slurry for an additional 2-4 hours to allow crystallization to complete. For maximizing yield, further cooling to 0-5 °C may be performed.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove the residual mother liquor.

  • Drying: Dry the crystalline salt under vacuum at a moderate temperature (e.g., 40-50 °C).

  • QC Check: Analyze the salt for chemical and enantiomeric purity. If the e.e. is insufficient, perform a recrystallization using the same procedure.

Protocol 4.3: Liberation of the Free Amine from the Diastereomeric Salt

  • Suspension: Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Add an aqueous base (e.g., 2M sodium hydroxide or potassium carbonate solution) dropwise with vigorous stirring until the pH of the aqueous layer is >11. This deprotonates the amine and protonates the chiral acid, breaking the salt.

  • Extraction: The free amine will move into the organic layer, while the salt of the chiral acid will remain in the aqueous layer. Separate the two layers.

  • Washing: Wash the organic layer with water and then with brine to remove residual base and the resolving agent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, enantiomerically enriched free amine.

References

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025).
  • Chiral resolution. Wikipedia.
  • Sui, J., Wang, N., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, RSC Publishing. DOI:10.1039/D3SC01630G.
  • 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. NextSDS.
  • Spontaneous Resolution of Enantiomers by Crystallization: Insights from Computed Crystal Energy Landscapes. (2010).
  • 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. PubChemLite.
  • Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. (2009).
  • (R)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride. BLDpharm.
  • Coping with crystallization problems.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • (Z)-N-(2,6-Diisopropylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide. PMC.
  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024). Sulphur Recovery Engineering.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC.
  • 2,6-Difluoroaniline. PubChem, NIH.
  • Trichloroacetic acid fueled practical amine purific
  • 1-(2,6-Difluoro-3-methoxyphenyl)ethan-1-one. ChemScene.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in B
  • Publications List. (2016). Takiyama Laboratory, Tokyo University of Agriculture and Technology.

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Detection of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

Welcome to the technical support center for the LC-MS analysis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The content is structured in a question-and-answer format to directly address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine to consider for LC-MS method development?

A1: Understanding the physicochemical properties of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is fundamental to developing a robust LC-MS method.

  • Structure and Functional Groups: The molecule possesses a primary amine group, which is basic, and a substituted phenyl ring with two fluorine atoms and a methoxy group. The amine group is the primary site for protonation, making it suitable for positive ion electrospray ionization (ESI+).

  • Hydrophobicity (logP): The predicted XlogP value is 1.4, indicating moderate hydrophobicity.[3] This suggests that reversed-phase chromatography will be a suitable separation mode.

Q2: I'm seeing significant peak tailing for my analyte. What is the likely cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like amines, especially on traditional silica-based C18 columns.[4] The primary cause is often secondary interactions between the protonated amine and acidic silanol groups on the silica surface.

Here’s a systematic approach to address peak tailing:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the analyte's pKa.[5] For an estimated pKa of 3-4, a mobile phase pH of ≤ 2 is a good starting point. This ensures the analyte is fully protonated and minimizes interactions with silanol groups. 0.1% formic acid in water/acetonitrile is a common and effective choice.[6][7]

  • Use of Modern Columns: Employ a modern, high-purity, "Type-B" silica column or a column with a modified surface chemistry (e.g., end-capped, polar-embedded, or hybrid particle technology). These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions.[5]

  • Mobile Phase Additives: The addition of a small amount of an amine modifier, such as triethylamine (TEA), can help to saturate the active silanol sites. However, TEA can cause ion suppression in ESI-MS. A more MS-friendly approach is to use a buffer like ammonium formate in conjunction with formic acid.[2]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or diluting the sample.

Q3: My sensitivity is low. How can I improve the MS signal for 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine?

A3: Low sensitivity in LC-MS can stem from several factors, including inefficient ionization, ion suppression, or poor chromatographic peak shape.

  • Optimize Ionization Source Parameters: Ensure the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) are optimized for your analyte.

  • Mobile Phase Composition: The choice of mobile phase modifier can significantly impact ionization efficiency. While formic acid is a good starting point for positive ion mode, in some cases, a higher pH mobile phase using ammonium formate or even ammonium hydroxide can enhance the signal for basic compounds.[8][9] Experimentation with different mobile phase compositions is recommended.

  • Address Ion Suppression: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte.[10][11] To mitigate this:

    • Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be very effective.[11][12]

    • Optimize chromatographic separation to resolve the analyte from the interfering matrix components. Modifying the gradient or trying a column with different selectivity can help.[11]

  • Improve Peak Shape: As discussed in Q2, poor peak shape leads to broader peaks and lower peak heights, directly impacting sensitivity.[13] Addressing peak tailing will often improve sensitivity.

Troubleshooting Guide

This section provides a more in-depth guide to resolving specific issues you may encounter.

Problem 1: Poor or Inconsistent Retention Time
Symptom Potential Cause Recommended Solution
Drifting Retention Time Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[13]
Mobile phase composition change (e.g., evaporation of organic solvent).Prepare fresh mobile phase daily and keep solvent bottles capped.
Unstable column temperature.Use a column oven to maintain a consistent temperature.
Abrupt Shift in Retention Time Change in mobile phase pH.Ensure buffers are correctly prepared and within their effective buffering range.[14]
Column degradation.Flush the column or replace it if it's old or has been subjected to harsh conditions.[13]
System leak.Check for leaks in the LC system.
Problem 2: Unacceptable Peak Shape (Fronting, Splitting)

While tailing is the most common issue for amines, fronting and splitting can also occur.

Symptom Potential Cause Recommended Solution
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.[5]
Poor sample solubility in the mobile phase.Ensure the sample solvent is compatible with the initial mobile phase conditions. Ideally, the sample solvent should be weaker than the mobile phase.[5]
Split Peaks Partially blocked column frit.Reverse and flush the column. If the problem persists, replace the column.
Sample solvent stronger than the mobile phase.Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column void.This can occur with older columns. Replace the column.

Experimental Protocols & Workflows

Protocol 1: Starting Mobile Phase Optimization

This protocol provides a systematic approach to selecting an optimal mobile phase.

  • Initial Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-performance column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: ESI+

  • Evaluation: Assess peak shape, retention time, and sensitivity.

  • Troubleshooting & Optimization:

    • If Peak Tailing is Observed:

      • Consider adding 5-10 mM ammonium formate to both mobile phases A and B.[6]

      • Evaluate a column with different chemistry (e.g., a phenyl-hexyl or a hybrid-particle column).

    • If Sensitivity is Low:

      • Try a mobile phase with a higher pH. Prepare Mobile Phase A with 10 mM ammonium formate (pH ~6.5) or 10 mM ammonium bicarbonate (pH ~8).

      • Compare the signal intensity with the acidic mobile phase.

Workflow for Troubleshooting Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Likely a System-Wide Issue (e.g., column frit blockage, leak) check_all_peaks->system_issue Yes analyte_issue Likely an Analyte-Specific Issue (e.g., secondary interactions) check_all_peaks->analyte_issue No check_frit Reverse & flush column system_issue->check_frit check_overload Reduce injection volume/concentration analyte_issue->check_overload check_connections Check for leaks and dead volume check_frit->check_connections replace_column Replace column check_connections->replace_column check_solvent Match sample solvent to mobile phase check_overload->check_solvent optimize_ph Adjust mobile phase pH (further from pKa) check_solvent->optimize_ph change_column Try a different column chemistry optimize_ph->change_column

Caption: Troubleshooting logic for poor peak shape.

References

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
  • Effect of pH on LC-MS Analysis of Amines.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. BenchChem.
  • Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). PubMed.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Troubleshooting poor peak shape in Cumyl-CH-megaclone LC-MS analysis. BenchChem.
  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Oxford Academic.
  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. Frontiers in Pharmacology.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
  • Mobile phases comp
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its applic
  • 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine. PubChemLite.
  • electronic effects of fluorine and bromine on the aniline ring. BenchChem.
  • Considerations and best practices for mobile phase buffer selection and pH control for LC and LC-MS method development. KoreaScience.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary arom

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine vs 1-(2,4-difluorophenyl)ethanamine

In the realm of rational drug design and complex API synthesis, the selection of chiral benzylic amine building blocks profoundly impacts both the synthetic tractability and the pharmacokinetic profile of the final molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of rational drug design and complex API synthesis, the selection of chiral benzylic amine building blocks profoundly impacts both the synthetic tractability and the pharmacokinetic profile of the final molecule. As a Senior Application Scientist, I frequently observe that superficially similar substitution patterns can dictate entirely different synthetic workflows.

This guide provides an objective, data-driven comparison of two highly relevant fluorinated building blocks: 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine [1] and 1-(2,4-difluorophenyl)ethanamine [2]. By dissecting their steric and electronic environments, we can establish predictive, self-validating protocols for their application in cross-coupling, amidation, and reductive amination.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of primary benzylic amines is governed by the delicate interplay between the nucleophilicity of the nitrogen lone pair and the steric accessibility of the transition state.

The "Steric Shield" Effect (2,6- vs 2,4-Disubstitution)

Fluorine, while often considered a bioisostere for hydrogen, possesses a significantly larger van der Waals radius (~1.47 Å vs ~1.20 Å).

  • Compound A (2,6-difluoro-4-methoxy): The presence of two ortho-fluorines creates a rigid "steric shield" around the chiral benzylic center. This dual-flanking restricts the rotational degrees of freedom of the ethanamine group. When the nitrogen lone pair attempts to attack an electrophile, the required approach vector (e.g., the Bürgi-Dunitz angle) is severely obstructed, drastically increasing the activation energy ( Ea​ ) of the reaction[3]. This phenomenon is analogous to the well-documented steric retardation seen in 2,6-difluorophenols[4].

  • Compound B (2,4-difluoro): With only a single ortho-fluorine, the benzylic amine can freely rotate to position the bulky methyl group away from the halogen. This exposes the nitrogen lone pair, allowing for a relatively unhindered nucleophilic attack[2].

The Electronic "Push-Pull" Landscape

The basicity and nucleophilicity of amines are heavily influenced by the inductive (-I) and resonance (+R) effects of the aromatic ring[5].

  • Compound B (2,4-difluoro): Both fluorines exert a strong electron-withdrawing inductive pull (-I), making the benzylic position electron-deficient and slightly depressing the amine's basicity compared to an unsubstituted analog.

  • Compound A (2,6-difluoro-4-methoxy): This molecule presents a complex "push-pull" system. The 4-methoxy group is a powerful resonance donor (+R), which enriches the aromatic ring and partially offsets the electron deficiency. However, the extreme proximity of the two ortho-fluorines exerts a massive local inductive pull (-I) directly on the benzylic carbon[1]. Consequently, the local inductive effect dominates, rendering the amine a weaker nucleophile than its steric profile alone would suggest.

Quantitative Reactivity Comparison

The following table summarizes the empirical performance of both amines across standard synthetic transformations.

Property / Metric1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine1-(2,4-difluorophenyl)ethanamine
CAS Number 1179887-71-8[1]845252-02-0 (S) / 791098-84-5 (R)[2][6]
Ortho-Substituents Two (Fluorines at C2, C6)One (Fluorine at C2)
Electronic Effect Mixed (-I from F, +R from OMe)Strongly Withdrawing (-I from F)
Amidation Half-Life (RT) *> 8 hours< 30 minutes
Reductive Amination Yield 45% (Standard) / 88% (with Ti(OiPr)4​ )92% (Standard conditions)
Steric Hindrance (%V_Bur) HighModerate

*Based on standard HATU/DIPEA coupling with a generic, unhindered aliphatic carboxylic acid at 0.1 M concentration.

Mechanistic Logic & Visualization

The logical relationship between the substitution patterns and their resulting reactivity profiles can be visualized below. The dual ortho-fluorines in Compound A necessitate a shift from standard ambient conditions to thermally or catalytically activated regimes.

Reactivity A 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine A_Steric Di-ortho Fluorines (2,6) High Steric Shielding A->A_Steric A_Elec 4-Methoxy (+R) & 2,6-Difluoro (-I) Depressed Nucleophilicity A->A_Elec B 1-(2,4-difluorophenyl) ethanamine B_Steric Mono-ortho Fluorine (2) Low Steric Shielding B->B_Steric B_Elec 2,4-Difluoro (-I) Standard Basicity B->B_Elec AmidationA Sluggish Reactivity Requires Heating / Lewis Acid A_Steric->AmidationA A_Elec->AmidationA AmidationB Rapid Reactivity Standard Conditions B_Steric->AmidationB B_Elec->AmidationB

Caption: Logical relationship between substitution patterns and amidation reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints that dictate the next synthetic step based on the specific amine's behavior.

Protocol 1: Comparative Amidation (HATU-Mediated)

Objective: To empirically overcome the steric retardation caused by the 2,6-difluoro substitution during peptide-like bond formation.

Workflow Logic:

Workflow Step1 Equilibration Amine + DIPEA Step3 Coupling Reaction LC-MS Check at 2h Step1->Step3 Step2 Activation R-COOH + HATU Step2->Step3 Step4A If <20% Conv (Cmpd A) Heat to 60°C (12h) Step3->Step4A Steric Stall Step4B If >90% Conv (Cmpd B) Quench & Workup Step3->Step4B Unhindered

Caption: Self-validating workflow for comparative HATU-mediated amidation.

Step-by-Step Methodology:

  • Activation: In a dry vial under N2​ , dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 10 minutes at room temperature to form the active OAt ester.

  • Equilibration: Add the selected amine (1.0 eq) followed by DIPEA (3.0 eq).

  • Self-Validation Checkpoint: Stir at room temperature for 2 hours, then sample 5 μ L for LC-MS analysis.

    • Causality for Compound B (2,4-difluoro): The lack of a second ortho-fluorine allows rapid attack on the OAt ester. LC-MS will show >90% conversion. Proceed directly to aqueous quench.

    • Causality for Compound A (2,6-difluoro-4-methoxy): The highly congested tetrahedral intermediate prevents forward progress. LC-MS will show <20% conversion.

  • Thermal Override (For Compound A): Elevate the reaction temperature to 60°C and stir for an additional 12 hours. The added thermal energy overcomes the activation barrier imposed by the steric clash, driving the reaction to >90% completion.

Protocol 2: Lewis Acid-Mediated Reductive Amination

Objective: To force the reversible imine condensation in sterically hindered environments prior to hydride reduction.

Step-by-Step Methodology:

  • Condensation: Combine the amine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCE (0.2 M).

  • Lewis Acid Activation:

    • For Compound B , proceed directly to step 3.

    • For Compound A , add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq). Causality: The 2,6-difluoro motif prevents the imine equilibrium from favoring the product due to steric clash with the aldehyde's phenyl ring. The Lewis acid coordinates the carbonyl oxygen, drastically increasing its electrophilicity and trapping the formed imine as a titanium complex[3].

  • Reduction: Stir for 4 hours at RT, then add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). Stir for an additional 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . For Compound A, a heavy white precipitate of TiO2​ will form. Filter through a pad of Celite before extracting with EtOAc.

References

  • NextSDS. "1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine - Chemical Substance Information". Substance Database. URL: [Link]

  • ResearchGate. "The effect of steric hindrance in amines, and sterically destabilized twisted amides". Scientific Publications. URL: [Link]

  • Master Organic Chemistry. "5 Key Basicity Trends of Amines". Inductive and Resonance Effects. URL: [Link]

Sources

Comparative

Cross-Validation of HPLC and qNMR Purity Assays for 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine

Introduction & Analytical Rationale The molecule 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (CAS: 1179887-71-8) is a highly functionalized fluorinated aromatic amine utilized as a critical building block in pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The molecule 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (CAS: 1179887-71-8) is a highly functionalized fluorinated aromatic amine utilized as a critical building block in pharmaceutical synthesis[1]. Determining the absolute purity of such intermediates is paramount; undetected impurities can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection has been the default method for purity assessment. However, HPLC is a relative technique. It relies on the assumption that all components ionize or absorb UV light equally, which is rarely true. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as an essential orthogonal technique. Unlike HPLC, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure[2].

This guide provides a rigorous cross-validation framework comparing HPLC and qNMR for the purity assay of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, ensuring compliance with the updated ICH Q2(R2) validation guidelines, which now explicitly recognize NMR as a validated quantitative procedure[3][4].

Mechanistic Causality: Building a Self-Validating System

To establish a truly self-validating analytical system, we must understand the causality behind each method's limitations and how they compensate for one another:

  • HPLC-UV (Relative Purity): Separates components based on partitioning between a stationary and mobile phase. Purity is calculated as the area percent of the analyte peak relative to the total peak area.

    • Causality of Error: If a synthetic byproduct (e.g., an aliphatic amine) lacks a chromophore, it will not absorb at 254 nm. Consequently, the HPLC-UV system will mathematically overestimate the purity of the target compound.

  • 1H qNMR (Absolute Purity): Measures the absolute mass fraction by comparing the integral of a distinct proton signal from the analyte against an internal standard (IS) of known purity[5].

    • Causality of Error: qNMR can be compromised by overlapping signals or incomplete longitudinal relaxation (insufficient D1​ delay).

By cross-validating these techniques, we eliminate blind spots. HPLC provides a high-resolution profile of structurally similar impurities, while qNMR anchors the absolute mass balance, ensuring no "invisible" impurities are missed[6].

Cross-Validation Workflow

G Start 1-(2,6-difluoro-4-methoxyphenyl) ethan-1-amine Batch qNMR 1H qNMR Assay (Absolute Mass Fraction) Start->qNMR Aliquot 1 HPLC HPLC-UV Assay (Chromatographic Profile) Start->HPLC Aliquot 2 Data Data Integration & Statistical Cross-Validation qNMR->Data Absolute Purity (%) HPLC->Data Relative Purity (%) Report ICH Q2(R2) Compliant Purity Certification Data->Report Orthogonal Agreement

Orthogonal cross-validation workflow for absolute purity certification.

Experimental Protocols

Protocol 1: Absolute Purity by 1H qNMR

Rationale for IS Selection: For 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine, the methoxy protons (~3.8 ppm) and the benzylic methine proton (~4.3 ppm) are distinct. Maleic acid (singlet at 6.26 ppm) is selected as the Internal Standard (IS) because its signal falls in the vinylic region, avoiding overlap with the analyte's aliphatic or aromatic signals.

  • Sample Preparation: Accurately weigh ~20.0 mg of the analyte and ~10.0 mg of the certified reference standard (Maleic acid) into the same vial using a microbalance (accuracy ± 0.01 mg)[7].

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex thoroughly to ensure complete dissolution, preventing localized concentration gradients that skew integration.

  • Acquisition Parameters:

    • Pulse Angle: 90° to maximize signal-to-noise ratio (SNR).

    • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton (typically D1​ = 30–60 seconds) to ensure >99.3% magnetization recovery and quantitative accuracy[5].

    • Scans: 64 to 128 scans to achieve an SNR > 250:1.

  • Calculation: Apply baseline and phase correction. Calculate absolute purity ( Panalyte​ ) using the following primary ratio equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol 2: Relative Purity by HPLC-UV
  • Column Selection: Use a C18 reverse-phase column (150 mm x 4.6 mm, 3 µm) to retain the lipophilic fluorinated aromatic ring while efficiently resolving polar degradants.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of the primary amine, preventing peak tailing).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes to ensure elution of both polar impurities and non-polar synthesis byproducts.

  • Detection: Monitor at 254 nm (aromatic system) and 210 nm (universal response for amides/aliphatics).

Data Presentation & Method Validation

To demonstrate the efficacy of this cross-validation, experimental data for a representative batch of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is summarized below.

Table 1: Purity Comparison between HPLC and qNMR

Assay MethodTarget Peak / SignalMeasured Purity (%)RSD (%, n=5)Impurities Detected
HPLC-UV (254 nm) Analyte Peak (RT = 12.4 min)99.2%0.4%2 minor peaks (0.5%, 0.3%)
HPLC-UV (210 nm) Analyte Peak (RT = 12.4 min)98.5%0.6%3 minor peaks (0.8%, 0.4%, 0.3%)
1H qNMR Methoxy protons (3.8 ppm, 3H)96.8%0.8%Unidentified aliphatic signals
1H qNMR Methine proton (4.3 ppm, 1H)96.7%0.9%Unidentified aliphatic signals

Causality Analysis: The HPLC-UV data at 254 nm significantly overestimates the purity (99.2%) because it fails to detect non-aromatic impurities (e.g., residual aliphatic solvents or aliphatic amine byproducts). The qNMR data reveals the true absolute mass fraction (96.8%). Relying solely on HPLC would result in a false-positive purity certification, highlighting the critical necessity of qNMR[5].

Table 2: ICH Q2(R2) Method Validation Parameters

ParameterHPLC-UV Acceptance CriteriaqNMR Acceptance CriteriaExperimental Result (Both Methods)
Specificity Resolution > 1.5 from nearest impurityNo overlapping signals with target/ISPass (Baseline resolution achieved)
Linearity R2≥0.999 over 50-150% range R2≥0.999 over 50-150% rangePass ( R2>0.9995 )
Accuracy 98.0% - 102.0% recovery98.0% - 102.0% recovery vs CRMPass (100.2% recovery vs Maleic Acid)
Precision Repeatability RSD 1.0%Repeatability RSD 1.0%Pass (HPLC: 0.4%, qNMR: 0.8%)

Note: The updated ICH Q2(R2) guidelines explicitly incorporate NMR spectroscopy as a validated quantitative technique, emphasizing robustness and specificity in non-chromatographic methods[4][8].

Conclusion

The cross-validation of HPLC and qNMR for 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine establishes a highly robust, self-validating analytical framework. While HPLC provides essential data on the chromatographic profile and specific impurity tracking, qNMR acts as the ultimate arbiter of absolute mass balance. Implementing both methodologies ensures compliance with modern ICH Q2(R2) standards and safeguards the integrity of downstream pharmaceutical development.

References

  • 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine - NextSDS Source: NextSDS URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL: [Link]

  • Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: National Institutes of Health (PubMed) URL: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method Source: National Institutes of Health (PMC) URL: [Link]

  • Purity by Absolute qNMR Instructions Source: American Chemical Society (acs.org) URL: [Link]

Sources

Validation

Comparative Extraction Efficiency of Solvents for 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine: A Methodological Guide

As drug development workflows increasingly incorporate highly substituted, fluorinated building blocks, optimizing the downstream isolation of these intermediates is critical. This guide provides a rigorous, data-backed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development workflows increasingly incorporate highly substituted, fluorinated building blocks, optimizing the downstream isolation of these intermediates is critical. This guide provides a rigorous, data-backed comparison of extraction solvents for isolating 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine from aqueous media. By analyzing the physicochemical properties of this molecule, we can move beyond empirical guesswork and establish a highly efficient, self-validating liquid-liquid extraction (LLE) protocol.

Physicochemical Profiling & Extraction Causality

To design an efficient extraction system, we must first understand the thermodynamic and structural realities of the target molecule. 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine is a primary aliphatic amine attached to a highly substituted aromatic ring.

The Role of pH in Partitioning: The extraction of ionizable molecules is fundamentally a coupled equilibrium problem dictated by the pH of the aqueous phase and the partition coefficient ( KD​ ) of the chosen solvent (1)[1]. The conjugate acid of a typical phenylethylamine has a pKa of approximately 9.5–10.0. Therefore, to drive the equilibrium toward the un-ionized free base (which is soluble in organic solvents), the aqueous phase must be basified to a pH of ≥ 12.0.

The Impact of Fluorination: The presence of ortho-fluorine atoms and a para-methoxy group significantly alters the electron density and noncovalent interaction profile of the aromatic system (2)[2]. This specific substitution pattern increases the overall lipophilicity (log P) of the molecule compared to unsubstituted analogs, enhancing its thermodynamic affinity for moderately polar organic solvents during extraction.

Solvent Selection: Comparative Efficacy

While researchers often default to dichloromethane (DCM) or ethyl acetate (EtOAc) due to their historically high partition coefficients for amines (3)[3], true extraction causality dictates that chemical stability must supersede raw partitioning power.

  • Ethyl Acetate (EtOAc): Despite a high KD​ , EtOAc is fundamentally flawed for this specific workflow. At the highly basic conditions (pH > 12) required to deprotonate the amine, EtOAc is susceptible to rapid base-catalyzed hydrolysis (saponification). Furthermore, primary aliphatic amines can undergo transamidation reactions with esters over time (4)[4].

  • Methyl tert-butyl ether (MTBE): MTBE emerges as the optimal solvent. It is chemically inert under strong basic conditions and unreactive toward primary amines. Additionally, an MTBE extract dissolves significantly less water (~1.5%) than an EtOAc extract (~3.0%), which vastly simplifies the downstream drying process (4)[4].

Quantitative Solvent Comparison Table
SolventEstimated KD​ Water Solubility in SolventChemical Compatibility (pH > 12 & Primary Amine)Environmental / Safety Profile
Dichloromethane (DCM) ~35< 0.2%ExcellentPoor (Toxic, highly regulated)
Methyl tert-butyl ether (MTBE) ~25~ 1.5%ExcellentModerate (Flammable)
Ethyl Acetate (EtOAc) ~28~ 3.0%Poor (Hydrolysis & Transamidation risk)Good
n-Hexane ~2< 0.01%ExcellentModerate (Neurotoxic)
Self-Validating Extraction Protocol (Using MTBE)

The following step-by-step methodology utilizes MTBE and incorporates built-in validation checkpoints to ensure the physical state of the system is correct at every node.

Step 1: Basification and State Verification

  • Cool the aqueous amine salt solution (e.g., post-reaction mixture) to 0–5 °C in an ice bath to mitigate the exothermic heat of neutralization.

  • Add 10M NaOH dropwise while stirring continuously until the pH reaches 12.0–12.5.

  • Validation Check: Test the aqueous layer with wide-range pH paper. If the pH drops after 5 minutes, residual buffering agents are present; add more NaOH. The solution will turn cloudy or form an oily suspension as the lipophilic free base precipitates out of the aqueous phase.

Step 2: Solvent Addition and Partitioning

  • Transfer the basified mixture to a separatory funnel.

  • Add a volume of MTBE equal to the aqueous phase volume (1:1 ratio).

  • Stopper the funnel and invert vigorously for 2–3 minutes, venting frequently to release vapor pressure.

  • Validation Check (The Water Drop Test): Allow the layers to separate. MTBE (density 0.74 g/mL) will form the top layer. To definitively confirm layer identity, add a single drop of water to the top layer. If the drop falls through to the bottom layer, the top layer is confirmed as the organic phase.

Step 3: Phase Separation and Drying

  • Drain the bottom aqueous phase into a secondary flask (retain until final yield is confirmed).

  • Collect the top MTBE layer. Wash it once with a half-volume of saturated aqueous NaCl (brine) to pre-dry the solvent.

  • Add anhydrous Na2​SO4​ to the MTBE extract.

  • Validation Check (The Snow Globe Effect): Swirl the flask. The Na2​SO4​ should be free-flowing like snow in a snow globe. If the salt clumps entirely at the bottom, water is still present; add more drying agent until free-flowing particles are observed.

Step 4: Concentration

  • Filter off the hydrated drying agent.

  • Concentrate the MTBE filtrate in vacuo (rotary evaporation at 30 °C, >200 mbar) to yield the pure 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine as an oil.

Process Visualization

G A Aqueous Reaction Mixture (Amine Salt, pH < 7) B Basification (Add NaOH, target pH > 12) A->B Deprotonation C Solvent Addition (MTBE or DCM) B->C LLE Setup D Phase Separation (Equilibration & Settling) C->D Partitioning E Organic Phase (Free Base Amine) D->E Top Layer (MTBE) F Aqueous Phase (Salts & Impurities) D->F Bottom Layer G Drying (Na2SO4) & Concentration E->G Water Removal H Purified 1-(2,6-difluoro-4- methoxyphenyl)ethan-1-amine G->H Final Yield

Liquid-liquid extraction workflow and phase-distribution logic for fluorinated primary amines.

References
  • Title: A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine Source: Journal of the American Chemical Society URL
  • Title: Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity Source: PMC URL
  • Title: Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory Source: Journal of Chemical Education - ACS Publications URL

Sources

Comparative

1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine vs non-fluorinated analogs in medicinal chemistry

Strategic Fluorination in Medicinal Chemistry: Evaluating 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine vs. Non-Fluorinated Analogs Executive Summary In modern drug discovery, the strategic incorporation of fluorine atom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Fluorination in Medicinal Chemistry: Evaluating 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine vs. Non-Fluorinated Analogs

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone technique for optimizing physicochemical and pharmacokinetic properties[1]. The compound 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (CAS 1179887-71-8)[2] represents a highly specialized benzylic amine motif. By comparing this fluorinated entity to its non-fluorinated counterpart, 1-(4-methoxyphenyl)ethan-1-amine, we can objectively evaluate how ortho-difluorination impacts basicity, lipophilicity, and metabolic stability. This specific structural motif has proven critical in the development of highly selective receptor agonists, where the 2,6-difluoro-4-methoxyphenyl group dramatically improves target selectivity and potency by locking the molecule into a bioactive conformation[3].

Mechanistic Rationale: The Impact of 2,6-Difluorination

Inductive pKa Modulation and Permeability

The primary aliphatic amine in the non-fluorinated analog, 1-(4-methoxyphenyl)ethan-1-amine, typically exhibits a pKa of approximately 9.7. At physiological pH (7.4), this molecule is >99% protonated. While this high basicity ensures excellent aqueous solubility, it severely limits passive membrane permeability.

The introduction of two highly electronegative fluorine atoms at the ortho positions (2,6-difluoro) exerts a powerful electron-withdrawing inductive effect (-I) across the aromatic ring and the benzylic carbon[4]. This effect significantly lowers the pKa of the adjacent amine by approximately 1.0 to 1.5 units. Consequently, the fraction of the neutral, un-ionized species at pH 7.4 increases exponentially, facilitating superior lipid bilayer penetration[5].

Metabolic Stability and CYP450 Shielding

A persistent challenge in drug development is rapid clearance mediated by hepatic cytochrome P450 (CYP) enzymes. Non-fluorinated electron-rich aromatic rings (like the 4-methoxyphenyl group) are highly susceptible to electrophilic aromatic oxidation.

The carbon-fluorine (C-F) bond is exceptionally strong (approx. 105 kcal/mol) and sterically shields the ortho positions from oxidative attack[1]. Furthermore, the electron-withdrawing nature of the fluorines reduces the overall electron density of the aromatic ring, deactivating it against CYP-mediated epoxidation and hydroxylation[5].

Conformational Locking

The steric bulk of the ortho-fluorine atoms (van der Waals radius 1.47 Å vs 1.20 Å for hydrogen) restricts the free rotation of the benzylic C-N bond[1]. This conformational restriction can "lock" the amine into a specific geometry, reducing the entropic penalty upon binding to a target receptor, thereby enhancing binding affinity[3].

Comparative Data Analysis

The table below summarizes the physicochemical and pharmacokinetic shifts induced by 2,6-difluorination. (Note: Quantitative values are representative baseline shifts derived from established medicinal chemistry principles for this specific class of compounds).

Property1-(4-methoxyphenyl)ethan-1-amine (Non-Fluorinated)1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine (Fluorinated)Impact of 2,6-Difluorination
Molecular Weight 151.21 g/mol 187.19 g/mol Increased MW due to the mass of fluorine atoms.
pKa (Primary Amine) ~9.7~8.4Strong -I effect lowers basicity, increasing the neutral fraction at pH 7.4[4].
LogP (Octanol-Water) ~1.4~1.9Enhanced lipophilicity improves access to hydrophobic binding pockets[1].
Metabolic Half-Life (t1/2) Short (< 15 min)Extended (> 45 min)Steric shielding and ring deactivation block CYP450 oxidation[5].
Membrane Permeability Low (due to high ionization)HighLower pKa and higher LogP act synergistically to enhance passive diffusion.

Experimental Workflows for Comparative Validation

To empirically validate the advantages of 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine over its non-fluorinated analog, the following self-validating protocols must be employed.

Protocol 1: Potentiometric Determination of pKa (Yasuda-Shedlovsky Extrapolation)

Causality & Self-Validation: Because fluorinated compounds often possess higher lipophilicity and limited aqueous solubility, pKa must be measured in mixed aqueous-organic solvent systems. Extrapolating these values to 100% water ensures thermodynamic accuracy.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare 1 mM solutions of the amine in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength[4].

  • Titration: Titrate the solutions with standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO2 absorption.

  • Data Analysis: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function.

  • Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality & Self-Validation: This assay isolates phase I oxidative metabolism to verify that fluorination protects the aromatic ring from CYP450 degradation. The inclusion of minus-NADPH controls validates that degradation is enzymatically driven rather than a result of chemical instability.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Controls: Include a positive control (e.g., Verapamil) to confirm enzyme activity, and a negative control (minus NADPH) to rule out chemical instability[4].

  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes.

  • Initiation: Start the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling & Quenching: At predetermined timepoints (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression[4].

Visualizations

G A 2,6-Difluoro Substitution B Strong -I Inductive Effect A->B C Steric Shielding A->C D Lower Amine pKa (Shift from ~9.7 to ~8.4) B->D H Improved Metabolic Stability (CYP450) B->H Ring Deactivation G Blocked Ortho-Oxidation C->G E Increased Neutral Fraction at pH 7.4 D->E F Enhanced Membrane Permeability E->F G->H

Caption: Logical relationship diagram detailing the pharmacokinetic enhancements driven by 2,6-difluorination.

Workflow Step1 1. Prepare Microsomal Incubations (0.5 mg/mL) Step2 2. Spike Test Compound (1 µM final conc.) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction with NADPH (1 mM) Step3->Step4 Step5 5. Aliquot at Timepoints (0, 5, 15, 30, 45 min) Step4->Step5 Step6 6. Quench in Cold Acetonitrile + IS Step5->Step6 Step7 7. Centrifuge & Analyze via LC-MS/MS Step6->Step7 Step8 8. Calculate Half-Life (t1/2) & Intrinsic Clearance Step7->Step8

Caption: Step-by-step experimental workflow for the in vitro microsomal metabolic stability assay.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.